Starting materials for 4-Bromophenanthridine synthesis
Engineering the Phenanthridine Core: Starting Materials and Self-Validating Synthetic Routes for 4-Bromophenanthridine Executive Summary 4-Bromophenanthridine is a highly valuable heterocyclic scaffold, serving as a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering the Phenanthridine Core: Starting Materials and Self-Validating Synthetic Routes for 4-Bromophenanthridine
Executive Summary
4-Bromophenanthridine is a highly valuable heterocyclic scaffold, serving as a critical intermediate for the synthesis of advanced bidentate/tridentate ligands (such as PN and PNN pincers) and luminescent transition metal complexes[1]. Because the bromine atom at the 4-position is sterically hindered and electronically deactivated compared to other positions on the phenanthridine ring, direct electrophilic bromination of phenanthridine is unviable and yields complex mixtures. Consequently, synthesis must rely on bottom-up construction using pre-functionalized starting materials. This guide dissects the causality, material selection, and self-validating protocols required to synthesize 4-bromophenanthridine with high fidelity.
Retrosynthetic Analysis & Starting Material Selection
The construction of the phenanthridine core requires the formation of two bonds: a carbon-carbon (C-C) bond between two aryl rings and a carbon-nitrogen (C=N) bond to close the central heterocyclic ring.
The Modern Standard: Tandem Cross-Coupling and Condensation
The most efficient and atom-economical route utilizes a tandem Suzuki-Miyaura cross-coupling followed by an intramolecular Schiff base condensation[1].
Starting Material 1: 2,6-Dibromoaniline.
Causality of Selection: The use of 2,6-dibromoaniline is a strategic masterclass in exploiting molecular symmetry. During the initial oxidative addition of the palladium catalyst, either of the two sterically equivalent C-Br bonds can react. This symmetry completely eliminates regioselectivity issues. Once the first C-C bond is formed, the remaining bromine atom is perfectly positioned to become the C4-bromine of the final phenanthridine product.
Starting Material 2: 2-Formylphenylboronic acid.
Causality of Selection: This bifunctional reagent provides the boronic acid required for the Suzuki coupling and the ortho-aldehyde necessary for the subsequent intramolecular cyclization with the amine.
The Classical Approach: Pschorr Cyclization
Historically, 4-bromophenanthridine was synthesized via the Pschorr cyclization of diazonium salts[2].
Causality of Selection: Copper-catalyzed decomposition of the diazotized amine generates an aryl radical that attacks the adjacent aromatic ring. However, this route suffers from low yields due to competing homolytic pathways and the formation of sultam byproducts[2]. Thus, it has been largely superseded by palladium-catalyzed methods.
Mechanistic Pathway
Figure 1: Tandem Suzuki-Miyaura cross-coupling and condensation pathway for 4-Bromophenanthridine.
Detailed Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol for the tandem synthesis of 4-bromophenanthridine is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) and analytical checkpoints.
Phase 1: Reaction Setup and Cross-Coupling
Preparation: In a rigorously dried Schlenk flask under an inert argon atmosphere, combine 2,6-dibromoaniline (1.0 equiv) and 2-formylphenylboronic acid (1.1 equiv).
Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions under basic conditions.
Catalyst & Base Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) and anhydrous potassium carbonate (K2CO3) (3.0 equiv).
Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
Causality: Dioxane provides solubility for the organic substrates, while water is essential to dissolve the inorganic base and accelerate the transmetalation step of the Suzuki catalytic cycle.
Heating: Heat the biphasic mixture to reflux (90–100 °C) for 16–24 hours.
Phase 2: In-Process Control (IPC) & Cyclization
5. TLC Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexanes). The disappearance of the 2,6-dibromoaniline spot and the appearance of a highly UV-active (fluorescent under 254 nm) spot indicates successful coupling and spontaneous cyclization.
Causality: The thermodynamic stability of the fully conjugated phenanthridine system drives the spontaneous dehydration (condensation) of the intermediate biphenyl without the need for additional acid catalysis.
Phase 3: Workup and Analytical Validation
6. Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4.
7. Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from hexanes to 15% EtOAc/hexanes).
8. NMR Checkpoint (Critical Validation): Analyze the purified solid via 1H NMR spectroscopy in CDCl3.
Validation Standard: The formation of the phenanthridine core is definitively confirmed by the appearance of a diagnostic, highly deshielded proton resonance between 9.35 and 9.50 ppm [3]. This peak corresponds to the N=CH proton at the 6-position of the heterocycle. The absence of an aldehyde proton (~10 ppm) confirms complete cyclization.
References
Mondal, R., Giesbrecht, P. K., & Herbert, D. E. (2015). Synthesis of Phenanthridines and Analogues via Suzuki Coupling and Condensation. ResearchGate / Polyhedron. 1
Huppatz, J. L., & Sasse, W. H. F. (1965). Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide. ConnectSci / Australian Journal of Chemistry. 2
ACS Publications. (2020). Deep-Red Luminescence from Platinum(II) Complexes of N^N–^N-Amido Ligands with Benzannulated N-Heterocyclic Donor Arms. Inorganic Chemistry.3
4-Bromophenanthridine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenanthridine Authored by: Dr. Gemini, Senior Application Scientist Introduction: Phenanthridine and its derivatives are a significant class of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenanthridine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Phenanthridine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various alkaloids and possessing a wide range of biological activities.[1][2] The introduction of a halogen, such as bromine, onto the phenanthridine scaffold can profoundly influence its physicochemical properties and biological efficacy, making these derivatives valuable targets in medicinal chemistry and materials science.[3] 4-Bromophenanthridine, a specific isomer, presents a unique substitution pattern whose detailed spectroscopic properties are crucial for its unambiguous identification, quality control, and the study of its interactions in biological systems.
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Bromophenanthridine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from the parent phenanthridine molecule and related bromo-aromatic systems, offering a robust framework for researchers in organic synthesis and drug development.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The accepted IUPAC numbering for the phenanthridine core is presented below, with the bromine atom located at the C4 position. This numbering is essential for the precise assignment of NMR signals.
Caption: Molecular structure of 4-Bromophenanthridine with IUPAC numbering.
¹H NMR Spectroscopy
Proton NMR is a primary tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) of the aromatic protons in 4-Bromophenanthridine are diagnostic. The introduction of an electronegative bromine atom at C4 induces notable downfield shifts for adjacent protons (peri-effect on H3) and alters the electronic environment of the entire molecule compared to the parent phenanthridine.[4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H6
9.2 - 9.3
s
-
1H
H3
8.5 - 8.6
d
J ≈ 8.0
1H
H1
8.4 - 8.5
d
J ≈ 8.0
1H
H10
8.1 - 8.2
d
J ≈ 8.0
1H
H9
7.9 - 8.0
d
J ≈ 8.0
1H
H2
7.8 - 7.9
t
J ≈ 8.0
1H
H8
7.7 - 7.8
t
J ≈ 7.5
1H
H7
7.6 - 7.7
t
J ≈ 7.5
1H
Causality Behind Assignments
H6: This proton is the most deshielded in the parent phenanthridine (δ ≈ 9.26 ppm) due to the anisotropic effect of the adjacent nitrogen and the neighboring aromatic ring.[4] This characteristic singlet is expected to be largely unaffected by substitution in the distal ring.
H3 and H1: The bromine at C4 exerts a deshielding effect on the ortho proton H3. The other protons (H1, H2) on the same ring will also be shifted downfield compared to phenanthridine itself, appearing as a complex of doublets and triplets.
H7, H8, H9, H10: The protons on the unsubstituted ring are expected to have chemical shifts and multiplicities more similar to those in phenanthridine, appearing as two sets of triplets and two sets of doublets in the aromatic region.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromophenanthridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: ~16 ppm.
Acquisition Time: ~3 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16 to 64, depending on sample concentration.
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single line for each unique carbon atom. The chemical shifts are sensitive to the electronic environment, with the C4 carbon directly attached to bromine showing a significant shift.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C6
~152
C10a, C10b, C4a, C6a
142 - 122 (quaternary)
C1, C3, C8, C10
131 - 128
C7, C9
128 - 126
C2
~125
C4
~122 (ipso-carbon)
Causality Behind Assignments
Quaternary Carbons (C10a, C10b, C4a, C6a): These carbons, located at the fusion of the rings, typically appear in the 122-142 ppm range and often have lower intensities.
Ipso-Carbon (C4): The carbon directly bonded to bromine (C4) is expected to be shielded compared to its protonated counterpart in phenanthridine due to the "heavy atom effect," shifting it upfield to around 122 ppm.
Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of 125-131 ppm.[5] The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Bromophenanthridine is expected to be dominated by absorptions from the aromatic system and the carbon-bromine bond.
Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Intensity
3100 - 3000
Aromatic C-H Stretch
Medium-Weak
1620 - 1580
Aromatic C=C Stretch
Strong
1550 - 1450
Aromatic C=C Stretch
Medium-Strong
~1500
C=N Stretch
Medium
900 - 675
Aromatic C-H Out-of-Plane Bend
Strong
650 - 550
C-Br Stretch
Medium-Strong
Interpretation of Key Bands
Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[6]
Aromatic C=C and C=N Stretches: The series of sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings and the imine functionality.
C-H Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds. The pattern can sometimes give clues about the substitution pattern.
C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹, providing direct evidence for the presence of the bromine substituent.
Introduction: Re-emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of Phenanthridine Derivatives The phenanthridine core, a nitrogen-containing polycyclic aromatic heterocycle, represents a classic "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Phenanthridine Derivatives
The phenanthridine core, a nitrogen-containing polycyclic aromatic heterocycle, represents a classic "privileged scaffold" in medicinal chemistry. First recognized for the trypanocidal activity of its derivatives, this structural motif fell into a period of relative neglect due to concerns over the mutagenic properties of certain analogues like ethidium bromide.[1][2] However, the turn of the 21st century has witnessed a significant resurgence of interest.[1][2] This revival is driven by the discovery of potent phenanthridine alkaloids in nature and new investigations revealing a broad spectrum of compelling biological activities, including powerful anticancer, antimicrobial, and neuroprotective effects.[1]
This guide provides a technical deep-dive into these key biological activities for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying mechanisms of action, present robust and repeatable experimental protocols, and offer quantitative data to ground the discussion in empirical evidence. The narrative is structured to reflect the logical progression of a drug discovery campaign, from mechanistic understanding to practical application and validation.
Part 1: Anticancer Activity: Targeting the Core Machinery of Cell Replication
The antiproliferative properties of phenanthridine derivatives are among their most extensively studied and promising activities. Many of these compounds exert their cytotoxic effects by directly targeting the fundamental processes of DNA replication and maintenance, leading to cell cycle arrest and programmed cell death.
Core Mechanism: DNA Intercalation and Topoisomerase Poisoning
The planar aromatic structure of the phenanthridine ring is central to its primary anticancer mechanisms.[3] Two interconnected modes of action are predominant:
DNA Intercalation: The flat phenanthridine scaffold inserts itself between the base pairs of the DNA double helix. This physical obstruction distorts the helical structure, interfering with the processes of transcription and replication.[4][5]
Topoisomerase Inhibition: Many phenanthridine derivatives act as "topoisomerase poisons." They stabilize the transient covalent complexes formed between DNA and topoisomerases (both Topoisomerase I and II), which are enzymes essential for resolving DNA supercoiling during replication.[3][6][7][8][9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
This DNA damage serves as a critical signal, triggering a cascade of cellular responses that culminate in apoptosis (programmed cell death). Mechanistic studies reveal that potent derivatives can arrest the cell cycle, frequently in the S phase, preventing cells from completing DNA synthesis.[3][6][8] This arrest is often accompanied by the modulation of key apoptotic regulatory proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][6][7][8]
Anticancer Mechanism of Phenanthridines
Data Presentation: In Vitro Cytotoxicity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of a cancer cell population.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability and is a reliable first step in screening for anticancer activity.[11][12] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13]
Methodology:
Cell Seeding:
Action: Plate human cancer cells (e.g., MCF-7) into a 96-well flat-bottomed plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[14]
Causality: This density ensures cells are in the logarithmic growth phase during the experiment and form a sub-confluent monolayer, preventing contact inhibition from confounding the results.
Incubation:
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Causality: This allows the cells to adhere to the plate surface and recover from the stress of trypsinization and plating.
Compound Treatment:
Action: Prepare serial dilutions of the phenanthridine derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
Causality: A wide concentration range is essential to determine the dose-response curve and accurately calculate the IC50 value. The vehicle control validates that the solvent used to dissolve the compound does not have intrinsic toxicity.
Exposure Period:
Action: Incubate the treated plates for 48-72 hours.
Causality: This duration is typically sufficient for cytotoxic agents to induce cell cycle arrest and apoptosis, leading to a measurable decrease in cell viability.
MTT Addition:
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT, providing a direct link between metabolic activity and cell number. The 4-hour incubation allows for sufficient formazan crystal formation.
Solubilization and Measurement:
Action: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently agitate the plate to ensure complete solubilization.
Causality: DMSO is a robust solvent for formazan, creating a homogenous purple solution necessary for accurate spectrophotometric reading.
Action: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis:
Action: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[13]
Workflow for the MTT Cytotoxicity Assay
Part 2: Antimicrobial Activity: Disrupting Bacterial Cell Division
Phenanthridine derivatives have demonstrated notable efficacy against various bacterial pathogens, particularly Gram-positive bacteria.[10] Their mechanism often involves targeting cellular processes unique to bacteria, making them attractive candidates for developing new antibiotics, especially in an era of growing multidrug resistance.[16][17][18]
Core Mechanism: Inhibition of FtsZ Polymerization
A key molecular target for some phenanthridine-based antimicrobials is the FtsZ protein.[16] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein that polymerizes at the mid-cell to form the "Z-ring." This Z-ring acts as a scaffold for the recruitment of other cell division proteins and constricts to divide the cell during cytokinesis.
By binding to FtsZ, certain phenanthridine alkaloids like sanguinarine can inhibit its self-assembly and GTPase activity.[16] This disruption prevents the formation of a functional Z-ring, leading to filamentation (cells continue to grow but cannot divide) and eventual cell death. This targeted approach is promising as FtsZ is highly conserved across many bacterial species but absent in eukaryotes, suggesting a high degree of selectivity.
Antimicrobial Mechanism via FtsZ Inhibition
Data Presentation: Antimicrobial Susceptibility
The effectiveness of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[19][20][21][22] It is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[20]
Methodology:
Preparation of Compound Stock:
Action: Dissolve the phenanthridine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Causality: A stock solution is necessary for accurate serial dilutions and to minimize the final solvent concentration, which could otherwise affect bacterial growth.
Serial Dilution:
Action: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound at a starting concentration (e.g., 256 µg/mL) to well 1.
Action: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
Causality: This creates a logarithmic concentration gradient of the test compound, allowing for precise determination of the MIC.
Control Setup:
Action: Well 11 should contain 100 µL of MHB with no compound (Growth Control). Well 12 should contain 100 µL of uninoculated MHB (Sterility Control).
Causality: The growth control validates that the bacteria can grow under the assay conditions. The sterility control confirms that the broth is not contaminated.
Bacterial Inoculum Preparation:
Action: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Action: Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Causality: Standardizing the inoculum is critical for reproducibility. Too high a concentration can overwhelm the antibiotic, while too low a concentration can lead to falsely low MIC values.
Inoculation:
Action: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well is now 100 µL.
Incubation:
Action: Cover the plate and incubate at 35-37°C for 18-24 hours.
MIC Determination:
Action: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Causality: The absence of turbidity indicates that the compound has inhibited bacterial growth.
Workflow for Broth Microdilution MIC Assay
Part 3: Neuroprotective Activity: Combating Oxidative Stress and Metal Toxicity
Emerging research highlights the potential of phenanthridine derivatives in the context of neurodegenerative diseases. These conditions are often associated with metal ion dysregulation, oxidative stress, and neuronal cell death.[23] Certain phenanthridines have shown promise in counteracting these pathological processes.
Core Mechanism: Multi-Target Neuroprotection
The neuroprotective effects of some 7-aminophenanthridin-6(5H)-one derivatives appear to be multifaceted, addressing several pathological drivers simultaneously.
Metal Chelation: Some derivatives exhibit selective chelating activity, binding to metal ions such as iron (Fe) and copper (Cu).[23] These metals can participate in Fenton chemistry, generating highly reactive hydroxyl radicals that cause significant oxidative damage to neurons. By sequestering these ions, the compounds can mitigate this source of oxidative stress.
Activation of the Nrf2 Pathway: A key mechanism involves the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[23][24][25] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective and antioxidant enzymes (e.g., heme oxygenase-1, superoxide dismutase). This boosts the cell's intrinsic defense system against reactive oxygen species (ROS).[24]
MMP Inhibition: These compounds have also been shown to inhibit matrix metalloproteinases (MMPs), enzymes that can contribute to neuroinflammation and blood-brain barrier disruption when over-activated.[23][24][25]
Neuroprotective Mechanism via Nrf2 Activation
Data Presentation: Neuroprotective Efficacy
The neuroprotective effect is often measured by the ability of a compound to rescue cells from a toxic insult.
Experimental Protocol: In Vitro Neuroprotection Against Oxidative Stress
This protocol assesses the ability of a phenanthridine derivative to protect a neuronal cell line from cell death induced by hydrogen peroxide (H₂O₂), a common model for oxidative stress.[26]
Methodology:
Cell Seeding:
Action: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a density that allows for healthy growth (e.g., 1 x 10⁴ cells/well).[15]
Causality: Using a neuronal cell line provides a relevant model system for studying neuroprotection.
Incubation and Differentiation (if applicable):
Action: Incubate for 24 hours to allow for cell adherence. For cell lines like SH-SY5Y, a differentiation step (e.g., using retinoic acid) may be included to induce a more neuron-like phenotype.
Compound Pre-treatment:
Action: Pre-treat the cells with varying concentrations of the phenanthridine derivative (e.g., 1, 10, 50 µM) for 24 hours.[15][26] Include a vehicle-only control.
Causality: Pre-treatment allows the compound to enter the cells and potentially upregulate protective pathways (like Nrf2) before the oxidative insult is applied, mimicking a prophylactic treatment strategy.
Induction of Oxidative Stress:
Action: Introduce the neurotoxic agent, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration (e.g., 30-100 µM) for an additional 24 hours.[15][26] Maintain a "no toxin" control group and a "toxin-only" group.
Causality: The "toxin-only" group serves as the benchmark for maximum cell death, against which the protective effects of the compound are measured. The "no toxin" group represents 100% cell viability.
Assessment of Cell Viability:
Action: Assess cell viability using a reliable method such as the MTS or MTT assay, following the steps outlined in Protocol 1.3.
Causality: This quantitatively measures the extent to which the pre-treatment with the phenanthridine derivative was able to prevent H₂O₂-induced cell death.
Data Analysis:
Action: Calculate cell viability as a percentage of the untreated, no-toxin control. Compare the viability of cells pre-treated with the compound to the toxin-only group to determine the degree of neuroprotection.
Workflow for In Vitro Neuroprotection Assay
Conclusion
The phenanthridine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and mechanistically distinct biological activities, positioning them as promising lead candidates for anticancer, antimicrobial, and neuroprotective applications.[27][28] The ability to target fundamental cellular processes, from DNA integrity and bacterial cell division to neuronal antioxidant responses, underscores the chemical and biological richness of this molecular framework. Future research, focusing on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive in vivo evaluations, will be critical in translating the preclinical promise of these compounds into tangible clinical benefits.[3][6]
References
Phenanthridine - Wikipedia.
Bioassays for anticancer activities - University of Wollongong Research Online.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC.
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - RSC Publishing.
Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)
Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing.
Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing).
Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)
Bioassays for anticancer activities - PubMed.
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Deriv
(PDF)
Application Notes and Protocols for Neuroprotective Assays Using Phenserine, a Derivative of 1-Methylphysostigmine - Benchchem.
(PDF)
Insights on Antitumor Activity and Mechanism of N
Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium deriv
Two preclinical tests to evaluate anticancer activity and to help validate drug candid
Understanding and Improving Platinum Anticancer Drugs – Phenanthripl
Methods for the Synthesis of Phenanthridines.
Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooper
Application Notes & Protocols: Developing Novel Anticancer Agents from the Benzo[c]phenanthridine Scaffold - Benchchem.
Come-back of phenanthridine and phenanthridinium deriv
Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed.
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Deriv
Synthesis of phenanthridines by I2-mediated sp3 C–H amin
Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d - Benchchem.
Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis | Microbiology Spectrum - ASM Journals.
Substituted benzo[i]phenanthridines as mammalian topoisomerase-targeting agents.
Come-back of phenanthridine and phenanthridinium deriv
Cell-Based Assays to Assess Neuroprotective Activity | Springer N
Approaches for the synthesis of phenanthridines.
Synthetic Strategies in the Prepar
Regioselective Synthesis of Phenanthridines via Pd(II)-Catalyzed Annulative C(sp2)
Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evalu
Biologically active phenanthridine deriv
Phenanthridine Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies - ResearchG
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI.
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchG
Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant p
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre
4-Bromophenanthridine (CAS 1080-71-3): Comprehensive Material Safety, Handling, and Synthetic Utility Guide
Executive Summary 4-Bromophenanthridine is a highly versatile, halogenated N-heterocycle utilized extensively in advanced materials science, transition-metal catalysis, and drug development. Structurally, the phenanthrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromophenanthridine is a highly versatile, halogenated N-heterocycle utilized extensively in advanced materials science, transition-metal catalysis, and drug development. Structurally, the phenanthridine core is an asymmetric isomer of acridine, featuring a chemically isolated "imine-like" C=N moiety and an extended
π
-conjugated system[1]. The strategic placement of the bromine atom at the 4-position allows for precise palladium-catalyzed cross-coupling, enabling the synthesis of heterobifunctional P,N-ligands and highly luminescent organometallic complexes[2][3].
This whitepaper synthesizes critical Material Safety Data Sheet (MSDS) information with field-proven experimental protocols, providing researchers with a self-validating framework for safely and effectively utilizing 4-Bromophenanthridine.
Physicochemical Properties & Identification
Accurate identification and purity verification are critical before initiating any synthetic workflow. Below are the core physicochemical parameters of 4-Bromophenanthridine[4][5].
Property
Value / Description
Chemical Name
4-Bromophenanthridine
CAS Registry Number
1080-71-3
Molecular Formula
C₁₃H₈BrN
Molecular Weight
258.11 g/mol
SMILES String
BrC1=CC=CC2=C3C=CC=CC3=CN=C12
Appearance
Solid (typically off-white to light yellow powder)
Storage Conditions
Sealed in dry, room temperature; inert atmosphere recommended
Advanced Material Safety Data (MSDS) & Toxicological Profile
Standard GHS classifications often underrepresent the latent risks associated with planar N-heterocycles. While 4-Bromophenanthridine is primarily classified as an irritant, its structural homology to known biological stains necessitates advanced handling protocols.
GHS Hazard Identification
According to standardized safety data, 4-Bromophenanthridine triggers the following hazard statements[6]:
Hazard Code
Statement
Causality / Mechanism of Action
H302
Harmful if swallowed
Acute systemic toxicity upon gastrointestinal absorption.
H315
Causes skin irritation
Lipophilic nature allows penetration of the stratum corneum, causing localized epidermal inflammation.
H319
Causes serious eye irritation
Direct interaction with corneal proteins leads to rapid tissue irritation.
H335
May cause respiratory irritation
Inhalation of fine particulate dust disrupts mucosal membranes in the respiratory tract.
Expert Toxicological Insights: The DNA Intercalation Risk
Crucial Safety Note: Phenanthridine derivatives are one of the most intensively studied families of biologically active compounds due to their efficient DNA binding capabilities[7]. The planar aromatic structure of the phenanthridine core is a classic pharmacophore for DNA intercalation (mechanistically identical to the well-known mutagen ethidium bromide).
Therefore, even though 4-Bromophenanthridine is not explicitly coded as a Category 1 Mutagen under basic GHS, researchers must treat it as a potential genotoxin. Exposure can carry latent mutagenic risks resulting from the molecule slipping between adjacent base pairs of the DNA double helix, potentially causing frameshift mutations during replication[7].
Required Exposure Controls & PPE
Engineering Controls: All handling of the dry powder must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 LFM to prevent inhalation of H335-classified dust[6].
Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon contamination), safety goggles, and a fully buttoned lab coat.
Waste Management: Must be disposed of as halogenated organic waste. Do not mix with acidic waste streams to prevent the potential evolution of toxic hydrobromic acid (HBr) fumes.
Fig 1: Standard operating procedure and safety workflow for handling 4-Bromophenanthridine.
Synthetic Utility and Mechanistic Pathways
The utility of 4-Bromophenanthridine stems from the differential reactivity of the C-Br bond. The 4-position is sterically and electronically unique due to its proximity to the nitrogen atom.
Design of Heterobifunctional Ligands
By subjecting 4-Bromophenanthridine to cross-coupling, researchers can synthesize ligands like (4-diphenylphosphino)phenanthridine. This creates a "hard-soft" heterobifunctional Lewis base containing both a soft phosphine donor and a hard phenanthridine nitrogen donor. This specific geometry is capable of supporting both square planar and tetrahedral geometries in late first-row transition metals (Ni, Cu, Zn), which is highly sought after for constructing Metal-Organic Frameworks (MOFs)[2][8].
OLEDs and Photoluminescence
In N-heterocycles, benzannulation (extending a quinoline to a phenanthridine) stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) and boosts electron-accepting properties[1][9]. When 4-Bromophenanthridine is coupled to form multidentate N^C^N or N^N^O pincer ligands and coordinated to Platinum(II) or Iridium(III), the resulting complexes exhibit highly efficient, deep-red to orange phosphorescence with long-lived excited states, making them ideal dopants for OLEDs[3][9].
Fig 2: Pd-catalyzed cross-coupling cycle of 4-Bromophenanthridine for ligand synthesis.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating causality for critical steps.
Protocol A: Suzuki-Miyaura Coupling for OLED Ligand Precursors
Adapted from the synthesis of 1,3-bis(4-phenanthridinyl)benzene derivatives[3].
Objective: Synthesize an N^C^N proligand via the coupling of 4-Bromophenanthridine with a diboronic acid.
Preparation: In a thick-walled, Teflon-stoppered Schlenk flask, combine 4-Bromophenanthridine (2.0 equiv) and 1,3-benzene diboronic acid (1.0 equiv).
Causality: A slight excess of the bromide ensures complete double-coupling to the diboronic acid, preventing the accumulation of mono-coupled intermediates.
Solvent Addition: Add a degassed mixture of Toluene and Ethanol (1:2 ratio).
Causality: Ethanol acts as an excellent solvent for the boronic acid, while toluene solubilizes the growing hydrophobic product.
Catalyst & Base: Add
Pd(PPh3)4
(5 mol%) and an aqueous solution of
Na2CO3
(5.0 equiv).
Degassing: Bubble ultra-pure Argon through the biphasic solution for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and the homocoupling of boronic acids.
Reaction: Seal the flask and heat in an oil bath at 110 °C for 48–72 hours under vigorous stirring.
Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over anhydrous
MgSO4
, and purify via silica gel column chromatography.
Protocol B: Synthesis of (4-Diphenylphosphino)phenanthridine
Adapted for the creation of heterobifunctional Lewis bases[2][8].
Objective: Install a diphenylphosphine group at the 4-position.
Metallation: Dissolve 4-Bromophenanthridine in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Lithium-Halogen Exchange: Dropwise add n-Butyllithium (n-BuLi, 1.05 equiv). Stir for 30 minutes at -78 °C.
Causality: The low temperature prevents unwanted nucleophilic addition of the butyl group to the imine-like C=N bond of the phenanthridine ring, directing the reaction strictly toward lithium-halogen exchange.
Phosphination: Slowly add chlorodiphenylphosphine (
ClPPh2
, 1.1 equiv). Allow the reaction to slowly warm to room temperature overnight.
Quenching & Isolation: Quench with degassed water. Extract with degassed DCM. All workup must be performed using Schlenk techniques to prevent the oxidation of the newly formed phosphine to a phosphine oxide.
References
ACS Publications (Organometallics) - Direct, One-Pot Syntheses of MOFs Decorated with Low-Valent Metal-Phosphine Complexes. Available at:[Link]
ACS Publications (Inorganic Chemistry) - Brightly Luminescent Platinum Complexes of N∧C–∧N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation. Available at: [Link]
ResearchGate - Synthesis of Phenanthridines and Analogues via Suzuki Coupling and Condensation. Available at: [Link]
ResearchGate - Ni(II), Pd(II) and Cu(II) coordination complexes of a π-extended dianionic N^N−^N−^N ligand: Synthesis, structures and electronic absorption spectroscopy. Available at: [Link]
ResearchGate - Platinum(II) Complexes of Benzannulated N^N – ^O-Amido Ligands: Bright Orange Phosphors With Long-Lived Excited States. Available at: [Link]
4-Bromophenanthridine: A Technical Whitepaper on Stability, Storage, and Handling Protocols
Executive Summary & Chemical Significance 4-Bromophenanthridine (CAS: 1080-71-3) is a highly valued halogenated N-heterocycle that serves as a critical building block in advanced organic synthesis, medicinal chemistry, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
4-Bromophenanthridine (CAS: 1080-71-3) is a highly valued halogenated N-heterocycle that serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. It is predominantly utilized in the synthesis of heterobifunctional Lewis bases, such as (4-diphenylphosphino)phenanthridine, which are essential for coordinating late first-row transition metals (Ni, Cu, Zn) in the development of organometallic catalysts and organic light-emitting diodes (OLEDs) [1].
Despite its utility, the compound's extended
π
-conjugated system and the relatively labile carbon-bromine (C-Br) bond introduce specific stability challenges. This guide provides an authoritative, mechanistic approach to understanding the degradation pathways of 4-Bromophenanthridine and establishes self-validating protocols for its long-term storage and handling.
Physicochemical Profiling
To design effective storage conditions, one must first understand the intrinsic properties of the molecule. The table below summarizes the critical physicochemical parameters that dictate the handling requirements of 4-Bromophenanthridine [2].
Parameter
Specification
Mechanistic Implication
Molecular Formula
C₁₃H₈BrN
The extended aromatic system absorbs strongly in the UV region, acting as an antenna for photo-excitation.
Molecular Weight
258.12 g/mol
High molecular weight relative to simple pyridines; solid at room temperature.
Appearance
Pale yellow solid
Coloration indicates absorption tailing into the visible spectrum; highly susceptible to photobleaching/darkening.
C-Br Bond Energy
~280 kJ/mol
Susceptible to homolytic cleavage under high-energy UV irradiation.
Basic Nitrogen pKa
~4.5 (est.)
The unshielded nitrogen lone pair is vulnerable to protonation and nucleophilic oxidation if exposed to acidic moisture or atmospheric O₂.
Mechanisms of Degradation
The instability of 4-Bromophenanthridine is not arbitrary; it is governed by well-defined thermodynamic and kinetic pathways. Understanding these pathways is the key to preventing them.
Photolytic Cleavage (Debromination)
The most significant threat to the integrity of 4-Bromophenanthridine is photodegradation. The phenanthridine core acts as a potent chromophore. Upon absorption of ultraviolet or high-energy visible light (
hν
), the molecule enters an excited singlet state, which can undergo intersystem crossing (ISC) to a reactive triplet state. The energy localized in this state is sufficient to induce the homolytic cleavage of the C-Br bond, generating a highly reactive phenanthridinyl radical and a bromine radical. These radicals subsequently react with atmospheric oxygen or solvent molecules to form complex, intractable dimeric or oxidized impurities.
Mechanistic pathway of 4-Bromophenanthridine photodegradation via C-Br homolytic cleavage.
Hydrolytic and Oxidative Vulnerabilities
While the C-Br bond of an aryl bromide is generally resistant to hydrolysis under neutral conditions, the presence of the electron-withdrawing imine-like nitrogen in the phenanthridine ring activates the ring toward nucleophilic aromatic substitution (
SNAr
) over prolonged periods. Furthermore, ambient moisture can facilitate the formation of hydrates or N-oxides when coupled with atmospheric oxygen, leading to a gradual loss of assay purity.
To arrest the degradation mechanisms outlined above, 4-Bromophenanthridine must be stored under a strictly controlled microenvironment [2].
Temperature Control (2–8 °C): Storing the compound under refrigerated conditions suppresses the kinetic energy required to overcome the activation barrier for ambient oxidative reactions.
Inert Atmosphere (Argon preferred): Argon is heavier than nitrogen and provides a superior protective "blanket" over the solid material, effectively displacing oxygen and atmospheric moisture.
Actinic Containment: The material must be stored in opaque or amber borosilicate glass vials to block UV and high-energy visible light transmission, directly preventing the initiation of the radical debromination pathway.
Validated Experimental Methodologies (SOPs)
The following protocols are designed as self-validating systems. By incorporating internal checks, researchers can ensure the integrity of 4-Bromophenanthridine before committing it to sensitive downstream catalytic syntheses.
SOP 1: Inert Atmosphere Transfer (Schlenk Line Workflow)
Causality: Exposing the bulk reagent bottle to ambient air introduces moisture that will degrade the entire batch over time. This protocol ensures that the bulk material remains pristine while extracting the required mass.
Step-by-Step Methodology:
Preparation: Dry a Schlenk flask and a glass transfer funnel in an oven at 120 °C for at least 4 hours. Assemble hot and immediately attach to the Schlenk line.
Purging: Perform three consecutive vacuum/Argon cycles. Self-Validation Check: Monitor the vacuum gauge; it must drop below 0.1 mbar during each cycle to confirm the absence of micro-leaks.
Equilibration: Allow the sealed vial of 4-Bromophenanthridine to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder.
Transfer: Under a heavy positive flow of Argon, quickly transfer the required mass of the solid into the Schlenk flask.
Sealing: Seal the bulk vial under Argon, wrap the cap tightly with Parafilm, and immediately return it to the 2–8 °C dark storage.
Standard Operating Procedure for the inert transfer and storage of 4-Bromophenanthridine.
SOP 2: Stability-Indicating HPLC Assay
Causality: Before utilizing an older batch of 4-Bromophenanthridine in a sensitive cross-coupling reaction, its purity must be verified. A standard HPLC run might mask impurities if the method is not tailored to the molecule's specific ionization profile.
Method Parameters:
Column: Endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Endcapping is mandatory. Unreacted silanols on standard silica columns will interact with the basic phenanthridine nitrogen, causing severe peak tailing and masking closely eluting impurities.
Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid, TFA) and Acetonitrile (0.1% TFA). Causality: TFA lowers the pH of the mobile phase well below the pKa of the phenanthridine nitrogen (~4.5), ensuring the molecule is fully protonated and elutes as a sharp, symmetrical peak.
Detection: UV Diode Array Detector (DAD) set to 254 nm (aromatic core) and 320 nm (extended conjugation).
Self-Validating System (Forced Degradation Control):
To prove the HPLC method is truly "stability-indicating" (i.e., it can separate the intact molecule from its degradation products), prepare a control sample by dissolving 1 mg of 4-Bromophenanthridine in 1 mL of acetonitrile and exposing it to direct UV light (254 nm) for 4 hours. Inject this degraded sample alongside the fresh sample. The appearance of new peaks (phenanthridine, oxidized dimers) clearly resolved from the main 4-Bromophenanthridine peak validates the method's resolving power.
References
Mondal, R., Giesbrecht, P., & Herbert, D. (2015). Nickel(II), copper(I) and zinc(II) complexes supported by a (4-diphenylphosphino)phenanthridine ligand. Polyhedron. Available at: 1
BLD Pharm. Safety Data Sheet & Storage Specifications for Halogenated Quinolines and Phenanthridines (e.g., 4-Bromoquinoline / 4-Bromophenanthridine). Available at: 2
Comprehensive Guide to the Purity Analysis of 4-Bromophenanthridine by HPLC: A Quality-by-Design and ICH Q2(R2) Validated Approach
Executive Summary 4-Bromophenanthridine (CAS: 1080-71-3) is a critical halogenated nitrogen heterocycle utilized extensively in the synthesis of advanced organometallic complexes, photoremovable protecting groups (PPGs),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromophenanthridine (CAS: 1080-71-3) is a critical halogenated nitrogen heterocycle utilized extensively in the synthesis of advanced organometallic complexes, photoremovable protecting groups (PPGs), and bioactive antitumor agents[1]. Because downstream catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely heavily on the purity of the aryl bromide precursor, rigorous analytical quantification is paramount. This technical whitepaper details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology, grounded in the causality of physicochemical interactions and the latest 2[2].
Physicochemical Profiling & Method Rationale
To develop an intrinsic self-validating method, we must first deconstruct the analyte. 4-Bromophenanthridine (
C13H8BrN
, MW: 258.11 g/mol ) is a polycyclic aromatic compound[3].
Solubility Dynamics : The compound is highly lipophilic and poorly soluble in aqueous media, but exhibits excellent solubility in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM)[4]. For HPLC, samples must be solubilized in HPLC-grade Acetonitrile (ACN) or a DMSO/ACN mixture to prevent in-line precipitation upon injection into the aqueous mobile phase.
Stationary Phase Causality : The extended
π
-conjugated system of the phenanthridine core strongly interacts with standard alkyl chains. While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is scientifically superior for this class of molecules. The
π−π
interactions between the phenyl phase and the phenanthridine rings offer orthogonal selectivity, which is critical for separating closely eluting des-bromo impurities or structural isomers.
Mobile Phase pH Control : Phenanthridine derivatives possess a basic endocyclic nitrogen. In a neutral pH mobile phase, this nitrogen can partially ionize, leading to secondary Lewis acid-base interactions with residual surface silanols on the silica support. This manifests as severe peak tailing and variable retention times. To enforce a reproducible system, the mobile phase must be buffered to an acidic pH (e.g., pH ~2.5 using 0.1% Trifluoroacetic acid). This fully protonates the nitrogen, masking silanol interactions and yielding sharp, Gaussian peaks[5].
Detection Wavelength : The UV-visible absorption spectrum of the phenanthridine core is characterized by strong
π→π∗
transitions. While lower energy transitions occur around 350-400 nm, the most intense absorption bands are localized in the 250-265 nm region[6],[7]. Therefore, UV detection at 254 nm or 265 nm ensures maximum sensitivity and a low Limit of Detection (LOD).
Fig 1. Step-by-step RP-HPLC workflow for 4-Bromophenanthridine purity analysis.
Experimental Protocol: Step-by-Step Methodology
Chromatographic Conditions
The following parameters are optimized to ensure a self-validating baseline resolution.
Parameter
Specification
Scientific Rationale
Column
Phenyl-Hexyl or C18 (250 x 4.6 mm, 5 µm)
π−π
interactions enhance selectivity for aromatic heterocycles.
Ensures elution of highly retained lipophilic impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Detection
UV at 254 nm / 265 nm
Aligns with the
π→π∗
transition maximum of phenanthridine.
Column Temp
30°C
Stabilizes mobile phase viscosity and retention times.
Injection Vol
10 µL
Balances sensitivity with preventing column overload.
Sample and Standard Preparation
Diluent Preparation : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Standard Stock Solution : Accurately weigh 10.0 mg of 4-Bromophenanthridine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate for 5 minutes) and make up to volume with the diluent (Concentration: 1.0 mg/mL).
Working Solutions : Dilute the stock solution with the diluent to achieve a target analytical concentration (e.g., 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
System Suitability Testing (SST)
SST is the first checkpoint of a self-validating system. Before analyzing unknown samples, inject the working standard six times. The system is deemed suitable only if:
Relative Standard Deviation (RSD) of peak area
≤2.0%
.
Tailing factor (
Tf
)
≤1.5
.
Theoretical plates (
N
)
≥5000
.
The Self-Validating Framework: ICH Q2(R2) Compliance
A protocol is only as trustworthy as its validation. In alignment with the modernized 8[8], the analytical procedure must be proven "fit for purpose" across its lifecycle[9].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[10]. To prove this, 4-Bromophenanthridine is subjected to forced degradation (0.1 N HCl, 0.1 N NaOH, 3%
H2O2
, UV light, and thermal stress at 60°C). A Photodiode Array (PDA) detector is used to calculate the Peak Purity Index. If the purity angle is less than the purity threshold, the peak is spectrally homogenous, proving the method is stability-indicating[5].
Linearity, Range, and Accuracy
Linearity must be established across 50% to 150% of the target concentration. The correlation coefficient (
R2
) must be
≥0.999
. Accuracy is validated via spike-recovery experiments at 80%, 100%, and 120% levels, ensuring the method recovers 98.0% - 102.0% of the true value[8].
Robustness
Deliberate, small variations are introduced (e.g., Flow rate
±
0.1 mL/min, Column Temp
±
2°C, Mobile Phase organic composition
±
2%). If the SST criteria remain unaffected, the method is robust and suitable for routine quality control[9].
Fig 2. ICH Q2(R2) core validation parameters establishing a self-validating framework.
Quantitative Data Summary
The following table summarizes the theoretical acceptance criteria required to pass an ICH Q2(R2) validation for the assay of 4-Bromophenanthridine.
4-Bromophenanthridine CAS number and molecular weight
4-Bromophenanthridine: Physicochemical Profiling, Mechanistic Synthesis, and Applications in Advanced Ligand Design Executive Summary 4-Bromophenanthridine is a halogenated, π-extended N-heterocycle that serves as a crit...
Author: BenchChem Technical Support Team. Date: March 2026
4-Bromophenanthridine: Physicochemical Profiling, Mechanistic Synthesis, and Applications in Advanced Ligand Design
Executive Summary
4-Bromophenanthridine is a halogenated, π-extended N-heterocycle that serves as a critical intermediate in the synthesis of advanced organometallic ligands and biologically active alkaloids. By acting as a heterobifunctional Lewis base precursor, it enables the construction of bidentate and tridentate transition metal coordination complexes with highly tunable photophysical and catalytic properties. This technical whitepaper details the physicochemical profile, synthetic evolution, and downstream applications of 4-bromophenanthridine, providing actionable, self-validating protocols for researchers in organometallic chemistry and drug discovery.
Physicochemical & Structural Profiling
4-Bromophenanthridine consists of a phenanthridine core (a tricyclic, nitrogen-containing aromatic system) with a bromine atom substituted at the 4-position. This specific regiochemistry is highly valued because it places the reactive bromide in close proximity to the nitrogen donor, allowing for the strategic synthesis of chelating ligands (e.g., PN or PNZ pincer ligands)[1].
Synthesizing regiomerically pure 4-bromophenanthridine has historically been challenging due to the complex electronic properties of the phenanthridine ring.
Historical Approach (Direct Bromination): Electrophilic bromination of phenanthridine (e.g., using silver sulfate and sulfuric acid) yields a complex mixture of isomers. Because the basic nitrogen atom becomes protonated in acidic media, reactivity is directed toward the fused benzene rings, predominantly favoring 10-bromophenanthridine over the 4-bromo and 2-bromo derivatives[3]. This lack of regiocontrol makes direct bromination inefficient for isolating the 4-bromo isomer.
Targeted Approach (Pschorr Cyclization): To achieve regiospecificity, early targeted syntheses utilized the Pschorr cyclization. The copper-catalyzed decomposition of diazotized N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline directly yields 4-bromophenanthridine[4]. While effective for structural proof, the multi-step preparation of the precursor limits scalability.
Modern Approach (Cross-Coupling): Contemporary synthesis relies on Suzuki-Miyaura cross-coupling followed by condensation. By coupling suitably substituted aromatic ortho-bromoaldehydes with ortho-aminobenzeneboronic acids, researchers can construct the phenanthridine core with the bromine atom pre-installed at the desired position, ensuring high yields and excellent scalability[1].
Mechanistic pathways for the synthesis of 4-bromophenanthridine.
Experimental Protocol: Synthesis of (4-Diphenylphosphino)phenanthridine
A primary application of 4-bromophenanthridine is its conversion into (4-diphenylphosphino)phenanthridine, a versatile PN ligand for late first-row transition metals[1]. The following protocol outlines a self-validating lithiation and phosphination workflow.
Causality & Logic: The protocol utilizes halogen-metal exchange. The bulky phenanthridine core requires strict temperature control (-78 °C) to prevent unwanted side reactions, such as nucleophilic attack by the alkyllithium reagent on the electrophilic imine carbon of the heterocycle.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
Substrate Dissolution: Dissolve 4-bromophenanthridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration. Cool the mixture to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-butyllithium (1.1 equiv, 1.6 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C.
Self-Validation Checkpoint: The color change from pale yellow to deep red visually confirms successful metalation. If the solution remains pale, the starting material may be wet, or the n-BuLi has degraded.
Phosphination: Add chlorodiphenylphosphine (ClPPh2, 1.1 equiv) neat, dropwise. The organolithium intermediate acts as a strong nucleophile, displacing the chloride.
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench with degassed water to neutralize any unreacted organolithium species.
Purification & Analytics: Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via anaerobic silica gel chromatography.
Self-Validation Checkpoint: Analyze the purified product via 31P NMR; a single sharp peak around -12 to -14 ppm confirms the successful installation of the diphenylphosphine group, distinguishing it from oxidized phosphine oxide byproducts (typically >25 ppm).
Workflow for the functionalization of 4-bromophenanthridine into a PN ligand.
Applications in Advanced Ligand Design & Drug Discovery
Coordination Chemistry and Catalysis
4-Bromophenanthridine-derived ligands support highly versatile coordination geometries with late first-row transition metals. For example, the (4-diphenylphosphino)phenanthridine ligand forms square planar organometallic Ni(II) complexes and tetrahedral Zn(II) complexes[1]. The π-extended phenanthridine system imparts significant redox activity and unique emissive properties. Halide-bridged copper(I) dimers supported by these benzannulated ligands exhibit strong phosphorescence in the orange-red region, making them highly viable candidates for low-cost Organic Light Emitting Diodes (OLEDs) and photoredox catalysis[5].
Biological and Pharmaceutical Relevance
Beyond organometallic catalysis, the phenanthridine core is a privileged scaffold in medicinal chemistry. Phenanthridine derivatives are extensively studied for their DNA-intercalating capabilities, antiparasitic, and antitumor properties. 4-Bromophenanthridine serves as an advanced intermediate to synthesize highly functionalized phenanthridines via Buchwald-Hartwig aminations or subsequent Suzuki couplings, enabling the rapid generation of compound libraries for high-throughput screening in modern drug discovery.
Phenanthridines. VI. The bromination of phenanthridine.researchgate.net.
Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide.connectsci.au.
ChemInform Abstract: Synthesis of Phenanthridines and Analogues via Suzuki Coupling and Condensation.researchgate.net.
Ni(II), Pd(II) and Cu(II) coordination complexes of a π-extended dianionic N^N−^N−^N ligand: Synthesis, structures and electronic absorption spectroscopy.researchgate.net.
The Synthesis and Evolution of Phenanthridine: A Comprehensive Technical Guide
Introduction Phenanthridine is a privileged tricyclic azaheterocyclic scaffold (C13H9N) comprising two benzene rings fused to a nitrogen-containing central ring. It forms the structural backbone of numerous biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phenanthridine is a privileged tricyclic azaheterocyclic scaffold (C13H9N) comprising two benzene rings fused to a nitrogen-containing central ring. It forms the structural backbone of numerous biologically active compounds, most notably DNA-intercalating fluorescent dyes (e.g., ethidium bromide, propidium iodide) and naturally occurring antiparasitic alkaloids such as trisphaeridine and decarine [2, 3]. Because of its immense pharmacological and biotechnological value, the synthesis of phenanthridine has undergone over a century of optimization, evolving from brute-force pyrolytic methods to highly elegant, transition-metal-catalyzed C–H activations.
As a technical guide for researchers and drug development professionals, this whitepaper evaluates the historical genesis, mechanistic causality, and modern synthetic protocols defining phenanthridine chemistry today.
Historical Genesis (1891–1931)
The first isolation of phenanthridine was achieved in 1891 by Swiss chemists Amé Pictet and H. J. Ankersmit, who obtained the compound through the destructive distillation of coal and the high-temperature pyrolysis of the condensation product of benzaldehyde and aniline [7]. Passing benzylideneaniline through a pumice-filled tube at 600–800 °C induced rearrangement and decomposition, but the method was plagued by poor selectivity and massive side-product formation[1].
In 1899, the Pictet–Hubert reaction offered the first directed synthetic route. It utilized the condensation of 2-aminobiphenyl with formaldehyde (forming an N-acyl-o-xenylamine adduct), followed by dehydration using zinc chloride (ZnCl2) at elevated temperatures [1, 7]. While groundbreaking, the reaction suffered from low yields (30–50%) and required harsh thermal conditions.
The critical breakthrough occurred in 1931 when Sir Gilbert Morgan and Leslie P. Walls published a refined methodology, now universally known as the Morgan–Walls reaction [7]. By replacing the weak Lewis acid ZnCl2 with phosphorus oxychloride (POCl3) and utilizing boiling nitrobenzene as the solvent, they significantly improved the yield and reproducibility of the cyclodehydration process [1].
Timeline of phenanthridine synthesis methodologies.
Mechanistic Deep Dive: The Morgan-Walls Reaction
The Morgan-Walls reaction remains a foundational transformation in heterocyclic chemistry. It is fundamentally a dehydrative cyclization of acyl-o-aminobiphenyls.
Causality of Reagent Selection
Phosphorus Oxychloride (POCl3): Acts as a potent dehydrating and chlorinating agent. It attacks the carbonyl oxygen of the amide, converting the stable amide into a highly reactive imidoyl chloride intermediate.
Nitrobenzene: Chosen for two specific properties: its high boiling point (210 °C) provides the necessary thermal activation energy for the subsequent ring closure, and its high dielectric constant stabilizes the transient nitrilium ion formed upon the dissociation of the chloride leaving group [1].
Standard Experimental Protocol: Morgan-Walls Cyclization
Amidation: Combine 2-aminobiphenyl (1.0 equiv) with an excess of formic acid. Heat to reflux until complete conversion to o-formamidobiphenyl is observed via TLC. Remove excess formic acid under reduced pressure.
Activation: Dissolve the crude o-formamidobiphenyl in anhydrous nitrobenzene. Slowly add POCl3 (1.5–2.0 equiv) dropwise at room temperature under an inert atmosphere.
Cyclization: Heat the reaction mixture to reflux (approx. 200–210 °C) for 2–4 hours. The high temperature drives the intramolecular electrophilic aromatic substitution of the nitrilium ion into the adjacent phenyl ring.
Workup: Cool the mixture, neutralize carefully with aqueous sodium carbonate, and extract with dichloromethane. Purify via fractional distillation or column chromatography to yield phenanthridine (approx. 42% yield) [1].
Mechanistic pathway of the Morgan-Walls cyclodehydration.
Modern Synthetic Methodologies
While historically significant, the Morgan-Walls reaction requires harsh conditions (boiling nitrobenzene) that are incompatible with sensitive functional groups. Modern chemistry has introduced highly efficient, mild alternatives.
A. Tf2O-Promoted Amide Activation
Recent advancements utilize trifluoromethanesulfonic anhydride (Tf2O) and 2-fluoropyridine to activate secondary amides (N-acyl-o-xenylamines) under exceptionally mild conditions (CH2Cl2 or MeCN as solvent). This one-pot method bypasses harsh thermal requirements and allows for the divergent synthesis of functionalized phenanthridines, proving vital in the total synthesis of natural alkaloids like trisphaeridine and bicolorine [2].
B. Pd(II)-Catalyzed Annulative C(sp2)–H Activation
Traditional methods require pre-functionalized biaryl precursors. Modern transition-metal catalysis bypasses this via directed C–H activation. Using oxime esters and aryl acyl peroxides, a Pd(II)-catalyzed domino ortho C(sp2)–H activation/N-arylation approach constructs the phenanthridine core regioselectively [5].
Protocol: Pd(II)-Catalyzed Synthesis [5]
Preparation: Charge an oven-dried reaction tube with the target oxime ester (1.0 equiv), aryl acyl peroxide (1.5 equiv), and Pd(OAc)2 catalyst (5 mol %).
Solvent Addition: Add a solvent mixture of AcOH:ACN (0.6:0.4 mL) to the tube.
Reaction: Stir the mixture at 120 °C under an oxygen atmosphere for 2–24 hours. The presence of oxygen facilitates the catalytic turnover of the palladium species.
Isolation: Monitor the reaction via TLC. Upon completion, cool the vessel to room temperature, filter the crude mixture through a Celite pad to remove the metal catalyst, and purify the filtrate via silica gel chromatography to isolate the functionalized phenanthridine.
Quantitative Comparison of Synthetic Strategies
Methodology
Key Reagents / Catalysts
Solvent
Temperature
Yield Range
Primary Advantage
Pictet-Hubert (1899)
ZnCl2, Formaldehyde
None (Fusion)
>250 °C
30–50%
First directed synthesis
Morgan-Walls (1931)
POCl3
Nitrobenzene
210 °C
42–60%
Scalable, foundational
Tf2O-Promoted
Tf2O, 2-Fluoropyridine
CH2Cl2 / MeCN
0 °C to RT
75–95%
Extremely mild, high functional group tolerance
Pd(II) C–H Activation
Pd(OAc)2, Aryl Peroxides
AcOH/ACN
120 °C
60–90%
Avoids pre-functionalized biaryls, highly modular
Applications in Drug Development: The Ethidium Bromide Story
The clinical and biotechnological relevance of phenanthridine cannot be overstated. During the 1930s, researchers sought phenanthridine derivatives to combat trypanosomiasis (sleeping sickness), a parasitic disease devastating African cattle populations. In 1938, Morgan and Walls, collaborating with biologists at the University of Glasgow, discovered that certain phenanthridines possessed potent trypanocidal activity [6, 7].
This culminated in 1952 when scientists at Boots Pure Drug Company synthesized ethidium bromide (marketed as Homidium), a safer and highly effective veterinary drug [4, 6]. Ethidium bromide functions by intercalating its planar phenanthridine tricyclic ring between the hydrophobic base pairs of DNA. This intercalation distorts the normal helical conformation into left-handed Z-DNA, inhibiting replication initiation and halting parasitic replication [4].
Decades later, researchers Piet Borst and Cees Aaij serendipitously repurposed this exact intercalation mechanism to stain DNA during gel electrophoresis, cementing phenanthridine's legacy as a cornerstone of modern molecular biology [6].
References
Source: wikipedia.
Title: Tf2O-Promoted Morgan–Walls Reaction: From a Flexible Approach to Functionalized Phenanthridines and Quinazolines...
Source: researchgate.
Source: preprints.
Title: Regioselective Synthesis of Phenanthridines via Pd(II)-Catalyzed Annulative C(sp2)
Source: researchgate.
Title: The making of modern biotechnology: how ethidium bromide made fame (OAJI)
Foundational
Theoretical Studies on the Electronic Structure of 4-Bromophenanthridine: A Computational and Photophysical Guide
Executive Summary The rational design of transition metal complexes for advanced photonic applications and catalytic frameworks relies heavily on the precise electronic tuning of their ligand scaffolds. 4-Bromophenanthri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of transition metal complexes for advanced photonic applications and catalytic frameworks relies heavily on the precise electronic tuning of their ligand scaffolds. 4-Bromophenanthridine has emerged as a critical synthon in this domain. As an asymmetric, benzannulated isomer of acridine, it features a chemically isolated "imine-like" C=N moiety and an extended π-system[1]. The strategic placement of the bromine atom at the 4-position not only provides a versatile handle for cross-coupling reactions but also introduces localized heavy-atom effects that profoundly influence spin-orbit coupling. This whitepaper synthesizes current theoretical methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—used to model the electronic structure, frontier orbital dynamics, and excited-state photophysics of 4-bromophenanthridine and its derivatives[2][3].
Structural Uniqueness and Benzannulation Effects
In N-heterocyclic ligand design, benzannulation is traditionally employed to extend the conjugated π-system, thereby stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing electron-accepting properties[4]. However, theoretical studies reveal a more nuanced reality for phenanthridine.
Contrary to conventional assumptions that π-extension uniformly lowers frontier orbital energies, TD-DFT and Charge Decomposition Analysis (CDA) demonstrate that benzannulation at the 3,4-position (forming phenanthridine from quinoline) primarily alters the atomic contributions to the LUMO and LUMO+1[2][5]. This specific orbital restructuring leaves the absolute energy of the lowest-energy transition largely unchanged but significantly increases the structural rigidity of the molecule. This rigidity is causal to the molecule's photophysical efficiency: by restricting vibrational relaxation pathways, the phenanthridine scaffold minimizes non-radiative decay, thereby boosting the quantum yields of its resulting luminescent complexes[6].
Theoretical Framework: DFT and TD-DFT Methodologies
To accurately capture the electronic nuances of 4-bromophenanthridine, computational chemists must select functionals and basis sets that account for both the diffuse electron density of the extended π-system and the relativistic effects of the bromine atom.
Causality in Computational Selection
Ground State Optimization: The hybrid meta-GGA functional M06 paired with the Def2-TZVP basis set is frequently selected[1]. M06 is parameterized to capture non-covalent interactions and medium-range electron correlations, which are essential when modeling the steric bulk and halogen bonding inherent to the 4-bromo substituent.
Complex Isomerization: For highly distorted states or dications (e.g., phenanthridine²⁺), standard hybrid functionals often fail to converge. Here, the composite electronic-structure method r2SCAN-3c is employed. Its "Swiss army knife" parameterization ensures robust geometric convergence across a wide potential energy surface, allowing researchers to identify protonated nitrile-like global minima that result from massive post-ionization isomerization[7].
Excited State Modeling:TD-DFT using the SMD-M06L/Def2-TZVPD level of theory is critical for modeling vertical excitations. The inclusion of diffuse functions (the 'D' in TZVPD) is non-negotiable for accurately describing the Metal-to-Ligand Charge Transfer (MLCT) states, where electron density transits from metal
t2g
orbitals to the vacant, localized C=N
π∗
orbitals of the phenanthridine unit[1].
Computational workflow for electronic structure optimization.
Quantitative Electronic Properties
The table below summarizes the theoretical and experimental electronic properties of phenanthridine derivatives compared to their quinoline analogs, highlighting the impact of the 4-bromo substitution and subsequent benzannulation[3][4][8].
To translate theoretical insights into functional materials (e.g., Metal-Organic Frameworks or OLED emitters), researchers utilize 4-bromophenanthridine to synthesize heterobifunctional Lewis bases, such as (4-diphenylphosphino)phenanthridine[2][6]. The following protocol outlines a self-validating system where empirical synthesis is continuously verified by computational modeling.
Step 1: Ligand Synthesis via Cross-Coupling
Reaction Setup: Charge a Schlenk flask with 4-bromophenanthridine, a secondary phosphine (e.g., diphenylphosphine), a palladium catalyst (Pd(OAc)
2
), and a base (Cs
2
CO
3
) in anhydrous toluene.
Causality: The bromine atom at the 4-position is highly activated for oxidative addition by the Pd(0) species. The rigid phenanthridine backbone prevents unwanted steric clashing during the transmetalation step.
Isolation: Reflux for 24 hours, filter through Celite, and recrystallize to yield the P^N ligand.
Step 2: Complexation and Crystallographic Validation
Metalation: React the synthesized P^N ligand with a late first-row transition metal precursor (e.g., NiCl
2
or CuI) in dichloromethane[2][6].
Validation: Grow single crystals via slow vapor diffusion. Perform X-ray diffraction (XRD) to confirm the coordination geometry (square planar for Ni(II), tetrahedral for Cu(I)).
Causality: XRD provides the exact atomic coordinates required to serve as the "Input Geometry" for subsequent DFT validation, ensuring the computational model perfectly mirrors the empirical reality.
Step 3: Computational Verification of Excited States
Optimization: Input the XRD coordinates into a quantum chemistry package (e.g., Gaussian or ORCA). Run a ground-state optimization using M06/Def2-TZVP.
Frequency Check: Perform a vibrational frequency analysis to ensure no imaginary frequencies exist, validating that the structure is a true local minimum[7].
TD-DFT Simulation: Calculate the first 50 singlet and triplet excited states. Map the HOMO-LUMO transitions to validate the experimentally observed deep-red luminescence (683–745 nm)[8].
Mechanistic Insights into Photophysics
The photophysical behavior of 4-bromophenanthridine-derived complexes is governed by the interplay between Ligand-Centered (LC) transitions and MLCT. The presence of the heavy bromine atom (or a coordinated heavy metal like Pt) facilitates rapid Intersystem Crossing (ISC) via enhanced spin-orbit coupling. This allows the system to efficiently populate the T
1
triplet state, leading to intense phosphorescence[4][8].
Jablonski diagram illustrating MLCT and phosphorescence pathways.
Conclusion
Theoretical studies on 4-bromophenanthridine underscore its value beyond a simple synthetic intermediate. Through rigorous DFT and TD-DFT modeling, researchers can predict how site-selective benzannulation and halogen substitution dictate the atomic contributions to frontier orbitals[2][3]. By employing self-validating workflows that marry crystallographic data with advanced computational functionals (like M06 and r2SCAN-3c), application scientists can rationally design highly rigid, luminescent transition metal complexes tailored for next-generation optoelectronics and photocatalysis[6][7].
References
Electronic structure and coordination chemistry of phenanthridine ligand in first‐row transition metal complexes: A DFT study
Source: ResearchGate / Semantic Scholar
URL:[Link]
Group VIII Coordination Complexes of Bidentate P^N Ligands Bearing π-Extended Quinoline or Phenanthridine N-Heterocycles
Source: ResearchGate
URL:[Link]
Direct, One-Pot Syntheses of MOFs Decorated with Low-Valent Metal-Phosphine Complexes
Source: ACS Organometallics
URL:[Link]
Double Ionization of Polycyclic Aromatic Nitrogen Heterocycles: Simulations on Phenanthridine
Source: ACS Earth and Space Chemistry
URL:[Link]
4-Bromophenanthridine in Advanced Materials: From Deep-Red OLEDs to Catalytic Metal-Organic Frameworks
Executive Summary For researchers, materials scientists, and drug development professionals, bridging the gap between molecular design and macroscopic device performance is a persistent challenge. 4-Bromophenanthridine h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers, materials scientists, and drug development professionals, bridging the gap between molecular design and macroscopic device performance is a persistent challenge. 4-Bromophenanthridine has emerged as a keystone precursor in this domain. By providing a highly reactive halogen handle on a rigid, π-extended polycyclic aromatic core, it enables the synthesis of heterobifunctional ligands that stabilize low-valent transition metals. This whitepaper provides an in-depth technical analysis of 4-Bromophenanthridine’s applications, focusing on the counterintuitive photophysics of its Platinum(II) complexes for deep-red Organic Light-Emitting Diodes (OLEDs) and time-gated biological probes, as well as its role in engineering catalytically active Metal-Organic Frameworks (MOFs).
Chemical Foundation: The Causality of the 4-Bromo Handle
The selection of 4-Bromophenanthridine over other isomers is driven by precise stereoelectronic causality. The bromine atom at the 4-position provides optimal steric clearance and electronic activation for transition-metal-catalyzed cross-coupling (e.g., phosphination or Suzuki-Miyaura coupling).
When converted via cross-coupling, it yields molecules such as (4-diphenylphosphino)phenanthridine. This creates a heterobifunctional Lewis base where the "soft" phosphine donor and the borderline "hard" phenanthridine nitrogen act cooperatively. This specific spatial arrangement forms a bidentate or pincer-like binding pocket that is thermodynamically ideal for capturing and stabilizing low-valent metals like Ni(II), Cu(I), and Pt(II)[1].
Synthetic workflow and dual-domain application of 4-Bromophenanthridine derivatives.
Application Domain I: Deep-Red/NIR Emitters for OLEDs and Bio-Probes
The Counterintuitive Photophysics of Benzannulation
In materials science, a standard heuristic dictates that extending a ligand's π-system (benzannulation) lowers the HOMO-LUMO gap, thereby red-shifting the emission spectrum. However, Pt(II) complexes supported by benzannulated diarylamido scaffolds derived from 4-Bromophenanthridine defy this rule.
In these specific architectures,1[1]. Density Functional Theory (DFT) reveals the causality: the "imine-bridged biphenyl" resonance form of the phenanthridinyl arm acts as a structural "shock absorber." It buffers against large molecular distortions in the excited state, which destabilizes the emissive triplet state relative to the ground state, widening the energy gap[2].
Relevance to Drug Development: This structural rigidity suppresses non-radiative decay, boosting the quantum yield up to 0.09[2]. The resulting complexes emit in the 683–745 nm range with exceptionally long excited-state lifetimes (up to 4500 ns)[1]. For drug development professionals, these are ideal candidates for time-gated in vivo biological imaging . Time-gating allows the detector to wait until short-lived background autofluorescence from biological tissue decays, capturing only the long-lived phosphorescence of the phenanthridine probe, yielding exceptionally high signal-to-noise ratios for drug tracking.
Quantitative Photophysical Data
Table 1: Photophysical Properties of Benzannulated Pt(II) Complexes in CH₂Cl₂
Ligand Architecture
Emission Max (λ_em)
Excited-State Lifetime (τ)
Quantum Yield (Φ)
Primary Application Focus
Bis(quinoline) Pt(II)
~750 nm
850 ns
< 0.01
Control / Baseline
Mixed Quinoline-Phenanthridine
700 - 720 nm
1200 - 2000 ns
0.03 - 0.05
Tunable Deep-Red OLEDs
Bis(phenanthridine) Pt(II)
683 - 695 nm
3000 - 4500 ns
0.09 ± 0.02
Time-Gated Bio-Imaging
(Data synthesized from spectroscopic studies of charge-neutral (N^N–^N)PtCl complexes[1],[2])
Beyond luminescence, 4-Bromophenanthridine is utilized to engineer advanced heterogeneous catalysts. Traditionally, MOFs are synthesized using "hard" carboxylate ligands, which favor high-valent, coordinatively saturated metal nodes. This limits their utility in catalytic reactions requiring low-valent active sites.
By incorporating 4-bromophenanthridine-derived phosphine linkers, researchers can construct bimetallic MOFs (such as PCM-107 and PCM-74) that are decorated with3[3]. The "soft" phosphine donor selectively binds low-valent metals (e.g., Au(I), Cu(I)) in situ during solvothermal synthesis. This causality prevents the metals from aggregating into inactive nanoparticles, maintaining highly accessible, single-site catalytic activity for processes like alkyne hydroaddition[3].
Validated Experimental Methodologies
Protocol A: Synthesis of (4-Diphenylphosphino)phenanthridine
This protocol utilizes a self-validating feedback loop via NMR to ensure complete conversion before purification.
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-Bromophenanthridine (1.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).
Reagent Addition: Add anhydrous DMF, followed by diisopropylethylamine (DIPEA, 2.0 equiv) and diphenylphosphine (1.2 equiv). Causality: DIPEA acts as a base to neutralize the HBr byproduct, driving the equilibrium forward without coordinating to the Pd catalyst.
Reaction: Heat the sealed flask at 110 °C for 24 hours under continuous stirring.
Validation Check (In-Process): Extract a 0.1 mL aliquot, dilute in degassed CDCl₃, and acquire a ³¹P NMR spectrum. A quantitative shift from the free diphenylphosphine signal (~ -40 ppm) to the functionalized state (~ -12 ppm) validates successful C-P bond formation. If unreacted HPPh₂ remains, add an additional 2 mol% Pd catalyst and heat for 4 hours.
Purification: Filter through a pad of neutral alumina. Causality: Standard silica gel is too acidic and will irreversibly protonate the phenanthridine nitrogen, drastically reducing yield.
Protocol B: Fabrication of Deep-Red OLED Devices
Standardized vacuum-deposition protocol for evaluating phenanthridine-based emitters[4].
Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass in deionized water, acetone, and isopropanol. Expose to UV-Ozone for 15 minutes. Causality: UV-Ozone removes residual organics and increases the work function of ITO, lowering the hole-injection barrier.
Hole Transport Layer (HTL): Thermally evaporate NPB (40 nm) at a base pressure of 10⁻⁶ Torr.
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) and the Pt(II)-phenanthridine dopant (8 wt%) to a thickness of 30 nm. Causality: Doping isolates the emitter molecules, preventing Aggregation-Caused Quenching (ACQ) and triplet-triplet annihilation.
Electron Transport Layer (ETL): Evaporate Bphen (40 nm).
Cathode Deposition: Deposit LiF (1 nm) followed by Aluminum (100 nm).
Validation Check (Post-Fabrication): Evaluate the device using a source-measure unit (SMU). A self-validating OLED must exhibit a turn-on voltage (V_on) consistent with the HOMO/LUMO gap of the host-dopant system (typically 2.8 - 3.5 V). High leakage current below V_on indicates pinholes in the EML, requiring recalibration of the deposition rate.
4-Bromophenanthridine is far more than a simple building block; it is a strategic node in materials design. By understanding the causality behind its cross-coupling capabilities and the unique "shock-absorbing" photophysics of its benzannulated derivatives, researchers can engineer highly efficient deep-red OLEDs, robust time-gated biological probes, and site-isolated heterogeneous MOF catalysts. Strict adherence to self-validating protocols ensures that these advanced materials transition reliably from the synthetic flask to functional devices.
References
[1] Deep-Red Luminescence from Platinum(II) Complexes of N^N–^N-Amido Ligands with Benzannulated N-Heterocyclic Donor Arms. ACS Inorganic Chemistry.
URL:[Link]
[3] Direct, One-Pot Syntheses of MOFs Decorated with Low-Valent Metal-Phosphine Complexes. ACS Organometallics.
URL:[Link]
[2] Brightly Luminescent Platinum Complexes of N∧C–∧N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation. ACS Inorganic Chemistry.
URL:[Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromophenanthridine
Introduction & Strategic Significance Phenanthridine derivatives are privileged scaffolds with profound applications ranging from DNA-intercalating pharmacological agents to highly efficient phosphorescent emitters in or...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
Phenanthridine derivatives are privileged scaffolds with profound applications ranging from DNA-intercalating pharmacological agents to highly efficient phosphorescent emitters in organic light-emitting diodes (OLEDs) [1]. Functionalization of the phenanthridine core at the 4-position via the Suzuki-Miyaura cross-coupling reaction provides direct access to sterically encumbered, highly conjugated 4-arylphenanthridine architectures.
However, the 4-position of phenanthridine presents unique synthetic challenges. Situated in a sterically congested "bay-like" region adjacent to the heterocyclic nitrogen and the opposing aromatic ring, the C(sp²)–Br bond exhibits heightened steric hindrance. This Application Note details a robust, self-validating protocol designed to overcome these steric barriers, emphasizing mechanistic causality, condition optimization, and rigorous analytical validation.
Mechanistic Causality in 4-Bromophenanthridine Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoborane using a palladium catalyst and a base [2]. To achieve high yields with 4-bromophenanthridine, every component of the catalytic cycle must be optimized for steric tolerance:
Oxidative Addition: The active Pd(0) species inserts into the C(sp²)–Br bond. Because the 4-position is sterically hindered, a highly active, electron-rich catalyst system (e.g.,
Pd(PPh3)4
) and elevated temperatures (130 °C) are required to drive this endothermic insertion [1].
Transmetalation: The inorganic base (e.g.,
Na2CO3
) serves a dual purpose: it neutralizes the hydrobromic acid byproduct and coordinates with the arylboronic acid to form a highly nucleophilic boronate complex [3]. A biphasic solvent system (Toluene/Ethanol/Water) is critical here; it ensures the simultaneous solvation of the lipophilic 4-bromophenanthridine and the hydrophilic boronate, facilitating efficient phase-transfer transmetalation.
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the 4-arylphenanthridine product. Interestingly, the steric bulk of the 4-phenanthridinyl group accelerates this final step by driving the geometric compression of the Pd(II) intermediate, forcing the two aryl groups together and rapidly regenerating the Pd(0) catalyst.
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromophenanthridine.
Optimization of Reaction Conditions
Quantitative screening is critical to maximize the yield of 4-arylphenanthridines while minimizing protodeboronation of the boronic acid and homocoupling side-reactions [4]. The table below summarizes the optimization data for coupling 4-bromophenanthridine with a standard arylboronic acid.
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)2
/
PPh3
K2CO3
DMF
100
42%
Poor transmetalation due to low base solubility.
2
Pd(dppf)Cl2
K3PO4
1,4-Dioxane/
H2O
110
68%
Bidentate ligand slows oxidative addition at C4.
3
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
110
75%
Biphasic system improves yield; reaction incomplete.
4
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
130
91%
Optimal thermal energy overcomes steric hindrance.
Data reflects isolated yields after silica gel chromatography.
Detailed Experimental Protocol
This protocol is designed as a self-validating system , ensuring that researchers can verify the success of the reaction at multiple intermediate stages.
Toluene, Ethanol, and Deionized Water (Ratio 2:2:1 v/v/v)
Step-by-Step Methodology:
Step 1: Reagent Preparation & Degassing
In a thick-walled Teflon-stoppered Schlenk flask, add 4-bromophenanthridine (1.0 equiv) and the arylboronic acid (1.2 equiv).
Add Toluene and Ethanol to the flask.
Self-Validation Check: The solution should be pale yellow and clear.
Prepare a separate aqueous solution of
Na2CO3
(3.0 equiv) in deionized water.
Purge both the organic mixture and the aqueous base solution with Argon gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) to inactive Pd(II) oxides.
Step 2: Catalyst Addition & Reaction Assembly
Under a continuous stream of Argon, quickly add
Pd(PPh3)4
(5 mol%) to the organic mixture.
Transfer the degassed aqueous
Na2CO3
solution into the Schlenk flask.
Seal the flask tightly and immerse it in a pre-heated oil bath set to 130 °C. Stir vigorously (800+ rpm) to ensure maximum surface area between the biphasic layers.
Step 3: In-Process Monitoring (Self-Validation)
Allow the reaction to proceed for 24–72 hours [1].
Visual Validation: The reaction mixture will transition from a bright yellow suspension to a dark brown/black mixture, indicating the formation of palladium black as the catalyst completes its lifecycle.
TLC Validation: Extract a 0.1 mL aliquot, dilute with ethyl acetate, and spot on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The 4-bromophenanthridine starting material (UV active, bright blue fluorescence under 365 nm) should be completely consumed, replaced by a lower-Rf product spot.
Step 4: Workup & Extraction
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL).
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×30
mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield a crude residue.
Step 5: Purification & Analytical Validation
Purify the crude product via flash column chromatography on silica gel, using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.
NMR Validation: Confirm product formation via
1H
NMR. The characteristic proton at the 4-position of the starting material (usually a distinct doublet of doublets around 8.0-8.5 ppm depending on solvent) will be absent, replaced by the multiplet signals of the newly coupled aryl ring.
Fig 2: Self-validating experimental workflow for the synthesis of 4-arylphenanthridines.
References
Title: Brightly Luminescent Platinum Complexes of N∧C–∧N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation
Source: Inorganic Chemistry - ACS Publications
URL: [Link]
Title: Suzuki reaction
Source: Wikipedia
URL: [Link]
Application
Application Note: A Practical Guide to the Sonogashira Coupling of 4-Bromophenanthridine
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction using 4-bromophenanthridine as a subst...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction using 4-bromophenanthridine as a substrate. The phenanthridine core is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is crucial for developing novel therapeutic agents. The Sonogashira reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp) bonds, directly linking terminal alkynes to aryl halides like 4-bromophenanthridine.[1][2][3]
This guide offers an in-depth look at the reaction mechanism, a detailed step-by-step experimental protocol, and a troubleshooting guide to address common challenges, ensuring a high rate of success for researchers in the lab.
Reaction Mechanism and Key Parameters
The Sonogashira coupling is a co-catalyzed reaction that relies on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][5] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting effectively.
The generally accepted mechanism involves the oxidative addition of the aryl halide (4-bromophenanthridine) to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Causality Behind Experimental Choices:
Palladium Catalyst : A Pd(0) species is the active catalyst. While air-sensitive Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, it is more common and practical to use a more stable Pd(II) precatalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[6] The Pd(II) is reduced in situ to Pd(0) to initiate the catalytic cycle. The phosphine ligands stabilize the palladium center and influence its reactivity. For less reactive aryl bromides, bulky, electron-rich phosphine ligands can improve reaction efficiency.[7]
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[4] This step increases the acidity of the alkyne's terminal proton, facilitating its removal by the amine base.[8] The resulting copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. A significant drawback of using copper is the potential for a major side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a 1,3-diyne.[3][7] This is particularly problematic in the presence of oxygen, making an inert atmosphere essential.
Base : An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), serves two critical functions.[6] It neutralizes the hydrogen halide (HBr) that is generated as a byproduct, and it acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3] The base is often used in excess and can sometimes serve as the solvent.[3]
Solvent : Anhydrous and deoxygenated solvents are crucial for a successful reaction to prevent catalyst decomposition and minimize side reactions.[7] Common solvents include DMF, THF, and toluene, or simply using the amine base as the solvent.[9][10] The choice of solvent can impact catalyst stability and substrate solubility.
Temperature : The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[6] While aryl iodides often react at room temperature, the less reactive aryl bromides, such as 4-bromophenanthridine, typically require heating to facilitate the rate-limiting oxidative addition step.[6][9] Temperatures between 60-100 °C are common.[9]
Detailed Experimental Protocol
This section outlines a general, robust protocol for the Sonogashira coupling of 4-bromophenanthridine with phenylacetylene as a model terminal alkyne.
Critical to prevent Glaser coupling and catalyst decomposition.[7]
Step-by-Step Methodology
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromophenanthridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
Inert Atmosphere : Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.
Solvent and Base Addition : Add anhydrous, degassed DMF (5 mL) and anhydrous, degassed triethylamine (5 mL) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.
Alkyne Addition : Add phenylacetylene (1.2 equiv) to the reaction mixture dropwise via syringe.
Reaction Execution : Heat the reaction mixture to 80 °C in a preheated oil bath.
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a silica plate. A typical eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4-bromophenanthridine spot indicates the reaction is nearing completion.
Work-up :
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove the palladium black and other insoluble residues. Wash the pad with additional ethyl acetate.[7]
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper salts and the amine base.[9]
Wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
Purification :
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 4-(phenylethynyl)phenanthridine product.
Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during Sonogashira couplings.[6][7]
Issue
Potential Cause(s)
Recommended Solution(s)
No or Low Product Yield
1. Inactive catalyst (Pd or Cu).[6][7]2. Insufficiently inert atmosphere.[7]3. Impure starting materials or solvents.4. Suboptimal temperature (too low).[9]
1. Use fresh, high-purity catalysts. Store palladium catalysts under an inert atmosphere.2. Ensure all solvents and reagents are thoroughly degassed. Maintain a positive inert gas pressure.3. Purify starting materials if necessary. Use anhydrous solvents.4. Gradually increase the reaction temperature in 10 °C increments (e.g., to 90-100 °C).
Formation of Black Precipitate (Palladium Black)
1. Catalyst decomposition.2. High reaction temperature.[9]3. Presence of oxygen or impurities.[6]
1. Use fresh catalyst and rigorously exclude oxygen.2. Lower the reaction temperature if possible, or consider a more stable catalyst/ligand system.3. Ensure high purity of all reagents and solvents.
Excessive Alkyne Homocoupling (Glaser Product)
1. Presence of oxygen in the reaction vessel.[6][7]2. High concentration of copper(I) catalyst.3. Reaction temperature is too high.
1. Rigorously degas all solvents and ensure a leak-proof inert atmosphere setup.2. Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).3. Consider a copper-free Sonogashira protocol, especially if homocoupling is persistent.[6][11]
Starting Material Remains Unchanged
1. Oxidative addition is too slow (common for aryl bromides).[9]2. Ineffective catalyst system for the substrate.
1. Increase the reaction temperature.[9]2. Consider using a more electron-rich/bulky phosphine ligand (e.g., XPhos, dppf) to accelerate oxidative addition.[7]
References
BenchChem Technical Support Team. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
Rafique, H., et al. (2018). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Taylor & Francis Online. [Link]
Mohd Yusof, M. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Shafi, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]
Hupp, J. L. (1966). PHENANTHRIDINES ANILINE : SYNTHESIS OF 4-BROMOPHEN~~NTHRIDINE 6-PHENYL-H-DIBENZO[,~- [I ,2]-THIAZEPINE-5-DIOXIDE. ConnectSci. [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes. BenchChem.
Novák, Z., et al. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]
Kairies, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
Littke, A. F., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
Mohd Yusof, M. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
ResearchGate. (2020). Sonogashira cross-coupling of aryl/hetero aryl halides with aliphatic alkynes. [Link]
Hsieh, H.-P., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
Cooksey, C. J. (2018). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules. [Link]
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers. [Link]
Wang, D., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
McCarthy, S. M., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
Borbás, A., et al. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development. [Link]
Palladium-catalyzed synthesis of 6-arylphenanthridines from 4-Bromophenanthridine
An Application Note on the regioselective functionalization of halogenated heterocycles. Strategic Context: The C4-Bromo Advantage in Phenanthridine Scaffolds The synthesis of 6-arylphenanthridines has traditionally reli...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the regioselective functionalization of halogenated heterocycles.
Strategic Context: The C4-Bromo Advantage in Phenanthridine Scaffolds
The synthesis of 6-arylphenanthridines has traditionally relied on the cyclomatic assembly of 2-isocyanobiphenyls[1] or cascade aromatization reactions[2]. However, late-stage functionalization of pre-assembled phenanthridine cores offers a more modular approach to library generation.
4-Bromophenanthridine is a highly valuable, sterically demanding scaffold, frequently utilized as a precursor for heterobifunctional Lewis bases and pincer-like amido complexes in advanced materials and catalysis[3],[4]. The strategic challenge lies in performing a C–H arylation at the highly reactive azomethine carbon (C6) while strictly preserving the labile C4–Br bond for subsequent orthogonal cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Recent advances in Pd-catalyzed C–H arylation demonstrate the efficacy of oxidative conditions to functionalize the phenanthridine core[5],[6]. By carefully tuning the oxidation state of the palladium catalytic cycle, we can achieve complete regioselectivity at C6 without triggering premature oxidative addition into the C4–Br bond.
Mechanistic Rationale: Bypassing C–Br Insertion
To achieve C6-arylation while retaining the C4-bromide, the catalytic cycle must be strictly maintained between the Pd(II) and Pd(0) states, with the transient Pd(0) species being oxidized back to Pd(II) faster than it can undergo oxidative addition into the C4–Br bond.
Transmetalation: The Pd(II) precatalyst, Pd(OAc)₂, undergoes transmetalation with the arylboronic acid, facilitated by the Ag₂CO₃ base.
Carbopalladation: The resulting Ar–Pd(II)–OAc species undergoes directed carbopalladation across the electron-deficient C=N double bond of the 4-bromophenanthridine.
β-Hydride Elimination: Rapid β-hydride elimination restores the aromaticity of the phenanthridine ring, releasing the 6-aryl-4-bromophenanthridine product and a transient Pd(0) species.
Kinetic Oxidation (The Critical Step): Ag₂CO₃ acts as a terminal oxidant, immediately stripping electrons from Pd(0) to regenerate the active Pd(II) catalyst. If this step is too slow, Pd(0) will insert into the C4–Br bond, leading to dehalogenation and oligomerization.
The choice of solvent and oxidant is the defining factor in protocol success. The table below summarizes the causality behind the optimized conditions.
Pd(0) resting state promotes rapid C4-Br insertion.
4
Pd(TFA)₂
Ag₂CO₃
DMF
100
74%
>95%
Highly electrophilic Pd(II) leads to protodeboronation side-reactions.
Protocol Architecture: Self-Validating Workflow
This protocol is engineered for high reproducibility, incorporating specific In-Process Controls (IPCs) to validate the reaction trajectory before committing to workup.
Figure 2: Five-phase self-validating workflow for synthesizing 6-aryl-4-bromophenanthridines.
Phase 1: Reagent Assembly & Inertion
Equip a 25 mL Schlenk tube with a PTFE-coated magnetic stir bar.
Charge the tube with 4-bromophenanthridine (1.0 mmol, 258 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc)₂ (0.1 mmol, 22.5 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).
Causality: 1.5 equivalents of boronic acid are utilized to compensate for minor thermal protodeboronation at 100 °C.
Seal the tube with a septum and subject the vessel to three cycles of vacuum/Argon backfill.
Causality: While the reaction is an oxidation, strict inertion is required to prevent O₂-mediated homocoupling of the arylboronic acid (yielding biphenyl), which consumes the reagent and complicates downstream chromatography.
Add anhydrous DMF (5.0 mL) via syringe.
Phase 2: Catalytic Execution
Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C.
Stir vigorously at 800 rpm for 12 hours.
Causality: Ag₂CO₃ is heterogeneous in DMF. High-shear stirring is mandatory to ensure the kinetic rate of Pd(0) oxidation exceeds the rate of Pd(0) insertion into the C4–Br bond.
Phase 3: In-Process Control (IPC) & Quench
At the 12-hour mark, temporarily remove the vessel from heat.
Withdraw a 10 µL aliquot via microsyringe, dilute in 1.0 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.
Self-Validation Check: Run a rapid LC-MS method. The chromatogram must show >95% conversion to the target mass [M+H]⁺ = 334.0 / 336.0 (characteristic 1:1 bromine isotope pattern). If the des-bromo byproduct ([M+H]⁺ = 256.1) exceeds 5%, it indicates inadequate stirring or degraded oxidant. Do not proceed to workup if conversion is incomplete; add an additional 0.5 eq of Ag₂CO₃ and stir for 2 hours.
Phase 4: Orthogonal Extraction & Filtration
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL).
Filter the suspension through a 1-inch pad of Celite, eluting with an additional 20 mL of Ethyl Acetate.
Causality: This removes Ag(0), unreacted Ag₂CO₃, and precipitated Pd black, preventing severe emulsions during the aqueous extraction phase.
Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine (20 mL).
Causality: DMF readily partitions into the organic layer. LiCl drastically increases the polarity of the aqueous phase, forcing DMF into the aqueous waste and preventing the loss of the lipophilic phenanthridine product.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 5: Chromatographic Isolation
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20).
The target 4-bromo-6-phenylphenanthridine elutes as a pale yellow solid. Dry under high vacuum (Yield: ~85-88%).
Han, W., et al. "Palladium-Catalyzed Nucleophilic Substitution/C–H Activation/Aromatization Cascade Reaction: One Approach To Construct 6-Unsubstituted Phenanthridines." The Journal of Organic Chemistry (2015). URL: [Link]
Mandapati, P., Giesbrecht, P. K., Davis, R. L., & Herbert, D. E. "Phenanthridine-Containing Pincer-like Amido Complexes of Nickel, Palladium, and Platinum." Inorganic Chemistry (2017). URL: [Link]
Fan, J., Li, L., Zhang, J., & Xie, M. "Expeditious synthesis of phenanthridines through a Pd/MnO2-mediated C-H arylation/oxidative annulation cascade from aldehydes, aryl iodides and amino acids." Chemical Communications (2020). URL: [Link]
Experimental Protocol for the Large-Scale Synthesis of 4-Bromophenanthridine
Executive Summary & Mechanistic Rationale 4-Bromophenanthridine is a highly valuable, rigid, and π-extended heterocyclic scaffold. It serves as a critical precursor for the synthesis of heterobifunctional Lewis bases—suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-Bromophenanthridine is a highly valuable, rigid, and π-extended heterocyclic scaffold. It serves as a critical precursor for the synthesis of heterobifunctional Lewis bases—such as (4-diphenylphosphino)phenanthridine—which are utilized in the construction of metal-organic frameworks (MOFs) and deep-red phosphorescent transition metal complexes .
Historically, the synthesis of bromophenanthridines relied on the Pschorr cyclization of diazonium salts, a method plagued by poor atom economy, dangerous intermediates, and complex by-product formation . Modern synthetic paradigms have replaced this with a highly efficient, one-pot cascade strategy utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular Schiff base condensation .
Causality in Design:
The selection of 2,6-dibromoaniline as the starting material is a deliberate strategic choice. Because the molecule is perfectly symmetric, oxidative addition of the Pd(0) catalyst at either the C2 or C6 position yields the exact same biaryl intermediate. By strictly controlling the stoichiometry (1.0 equivalent of 2-formylphenylboronic acid), the reaction is kinetically trapped at the mono-coupled stage. Upon acid-catalyzed cyclization, the unreacted bromine atom is perfectly locked into the 4-position of the resulting phenanthridine ring, eliminating any need for complex regioselective functionalization.
Reaction Pathway Visualization
Cascade synthesis of 4-bromophenanthridine via Suzuki-Miyaura coupling and cyclization.
Quantitative Data: Reagents & Stoichiometry
The following table outlines the quantitative requirements for a 50 mmol scale synthesis, optimized to maximize yield while preventing oligomerization.
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
2,6-Dibromoaniline
250.92
1.20
60.0
15.05 g
2-Formylphenylboronic Acid
149.94
1.00
50.0
7.50 g
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.05
2.5
2.89 g
Sodium Carbonate (2M Aqueous)
105.99
3.00
150.0
75.0 mL
Toluene (Solvent)
92.14
-
-
200.0 mL
Ethanol (Phase-Transfer Co-solvent)
46.07
-
-
50.0 mL
Glacial Acetic Acid (Cyclization Catalyst)
60.05
-
-
20.0 mL
Step-by-Step Experimental Protocol
Step 1: Assembly and Rigorous Degassing
Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet with 2,6-dibromoaniline (15.05 g) and 2-formylphenylboronic acid (7.50 g).
Add toluene (200 mL) and ethanol (50 mL), followed by the 2M aqueous Na₂CO₃ solution (75 mL).
Causality-Driven Action: Submerge a sparging needle into the biphasic mixture and bubble with pure Argon for a minimum of 30 minutes.
Why? The Pd(0) catalyst is highly susceptible to oxidative deactivation, forming inactive Pd(II) peroxo complexes in the presence of O₂. Furthermore, oxygen promotes the homocoupling of the boronic acid, which would consume the limiting reagent and severely depress the yield.
Step 2: Suzuki-Miyaura Cross-Coupling
Briefly lift the septum under a positive stream of Argon and quickly add Pd(PPh₃)₄ (2.89 g).
Heat the vigorously stirring biphasic mixture to 90 °C using a thermostated oil bath and maintain for 12 hours.
Causality-Driven Action: The ternary solvent system (Toluene/EtOH/H₂O) is critical here. Toluene dissolves the brominated aniline, water dissolves the inorganic base to generate the reactive boronate species, and ethanol acts as an amphiphilic phase-transfer agent, maximizing the interfacial surface area between the organic and aqueous phases to facilitate the catalytic cycle.
Temperature Control Rationale: The reaction is strictly held at 90 °C rather than full reflux to ensure full conversion of the first bromide while minimizing the activation of the second, more sterically hindered bromide, thereby preventing double-coupling.
Step 3: Acid-Catalyzed Cyclization
After 12 hours, cool the reaction mixture to room temperature.
Slowly add glacial acetic acid (20 mL) dropwise to the mixture.
Equip the flask with a Dean-Stark apparatus and heat the mixture to 110 °C (reflux) for an additional 4 hours.
Causality-Driven Action: While the intermediate biaryl contains both a primary amine and an aldehyde that can spontaneously condense, the addition of acetic acid lowers the pH, protonating the carbonyl oxygen to increase its electrophilicity. This accelerates the nucleophilic attack by the amine. The Dean-Stark trap removes the water by-product, driving the dehydration equilibrium toward the thermodynamically stable, fully aromatized phenanthridine core.
Step 4: Workup and Purification
Cool the mixture to room temperature and transfer to a separatory funnel.
Neutralize the remaining acid by washing the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL), followed by brine (100 mL).
Extract the aqueous layer with dichloromethane (DCM, 2 × 50 mL) to ensure total recovery of the product.
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude brown residue.
Purify the residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 95:5 to 80:20).
Isolate the product fractions and evaporate the solvent to yield 4-bromophenanthridine as an off-white to pale yellow solid.
Self-Validating System: Analytical Checkpoints
To ensure the integrity of the protocol, the following self-validation checkpoints must be met during the workflow:
Checkpoint 1 (Post-Suzuki Coupling): An aliquot taken at the 12-hour mark should be analyzed by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the boronic acid spot and the appearance of a new UV-active spot confirms the formation of the biaryl intermediate. GC-MS of this aliquot will show an isotopic mass cluster at m/z 275 and 277 (1:1 ratio), confirming the mono-brominated intermediate.
Checkpoint 2 (Post-Cyclization): Following the Dean-Stark reflux, TLC will reveal a highly fluorescent spot under both 254 nm and 365 nm UV light. This intense fluorescence is the physical manifestation of the extended, rigid, conjugated π-system of the newly formed phenanthridine ring.
Checkpoint 3 (Final Product Verification):1
H NMR (400 MHz, CDCl₃) must show a distinct, highly deshielded singlet at approximately δ 9.25 ppm . This peak corresponds to the meso-proton (H-6) situated between the nitrogen and the biphenyl linkage, serving as the definitive structural proof of successful cyclization. GC-MS will confirm the final mass with an isotopic cluster at m/z 257 and 259.
References
Mondal, R., Giesbrecht, P., & Herbert, D. (2015). Nickel(II), copper(I) and zinc(II) complexes supported by a (4-diphenylphosphino)phenanthridine ligand. Polyhedron, 108, 156-162.[Link]
Herbert, D., et al. (2021). Brightly Luminescent Platinum Complexes of N^C–^N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation. Inorganic Chemistry, 60(22), 17281–17295.[Link]
Huppatz, J. L., & Sasse, W. H. F. (1965). Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide. Australian Journal of Chemistry, 18(2), 206-212.[Link]
Method
Application Note: Synthesis and Chromatographic Purification of 4-Bromophenanthridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 4-Bromophenanthridine is a highly valued syn...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
4-Bromophenanthridine is a highly valued synthetic building block used in the construction of heterobifunctional Lewis bases (e.g., (4-diphenylphosphino)phenanthridine) and serves as a critical ligand framework for deep-red luminescent transition metal complexes, including Pt(II), Zn(II), and Ru(II)[1][2].
The synthesis of the phenanthridine core is typically achieved via a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular Schiff-base condensation[2]. While the synthesis is straightforward, the purification of the resulting product presents a distinct physicochemical challenge. Due to the basicity of the phenanthridine nitrogen and its highly conjugated aromatic system, standard purification on silica gel often results in poor recovery, irreversible chemisorption, and severe band tailing.
This application note details a self-validating, highly efficient protocol for the synthesis and purification of 4-bromophenanthridine, emphasizing the critical transition from silica to activated neutral alumina for column chromatography[2].
The Causality of Chromatographic Choices (E-E-A-T)
Stationary Phase (Activated Neutral Alumina): Phenanthridine is a basic N-heterocycle. Traditional silica gel contains acidic silanol groups (pKa ~4.5–5.0) that protonate the basic nitrogen. This acid-base interaction leads to irreversible binding to the column. Neutral alumina (pH ~7.0) eliminates this interaction, ensuring a sharp elution profile and maximizing product recovery[2].
Mobile Phase (Toluene): Toluene provides optimal
π−π
interactions with the extended aromatic system of the phenanthridine core. It selectively elutes 4-bromophenanthridine at an ideal retention factor (
Rf=0.21
), effectively separating it from unreacted non-polar starting materials and highly polar degradation byproducts[2].
Reaction Optimization: While the standard route uses 2-formylphenylboronic acid (yields ~35%)[2], utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with a (dppf)PdCl₂ catalyst can push yields up to 70%[3][4].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters and expected outcomes for this protocol.
Fig 1. Cascade synthesis and purification workflow for 4-bromophenanthridine.
Step-by-Step Protocol
Phase 1: Reaction Setup
Preparation: To a round-bottom flask fitted with a reflux condenser, add 2,6-dibromoaniline (1.01 g, 4.02 mmol) and Pd(PPh₃)₄ (0.09 g, 0.08 mmol)[2].
Inert Atmosphere: Purge the flask with Argon and add 15 mL of anhydrous 1,2-dimethoxyethane. Stir for 15 minutes at room temperature to ensure complete dissolution and catalyst activation[2].
Reagent Addition: Add 2-formylphenylboronic acid (0.66 g, 4.4 mmol) to the stirring mixture. Wait 15 minutes, then introduce a deoxygenated solution of sodium carbonate (1.06 g, 0.01 mol) dissolved in 8 mL of distilled water[2].
Reflux: Heat the reaction mixture to 100 °C and reflux for 5 hours under continuous stirring[2].
Phase 2: Workup and Extraction
5. Cooling & Concentration: Cool the mixture to room temperature. Remove the volatile organic solvents under reduced pressure using a rotary evaporator[2].
6. Extraction: Extract the remaining aqueous residue with dichloromethane (80 mL).
7. Drying: Filter the organic extract to remove insoluble palladium black and inorganic salts. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product[2].
Phase 3: Column Chromatography
8. Column Packing: Prepare a glass chromatography column by dry-packing activated neutral alumina (Brockmann Grade I). Do not use silica gel. Condition the column with 100% toluene.
9. Loading: Dissolve the crude residue in a minimum volume of toluene (or a few drops of DCM if solubility is an issue) and carefully load it onto the alumina bed.
10. Elution: Elute the column using 100% toluene. Monitor the fractions via TLC (Neutral Alumina plates, Toluene eluent). The product will elute at an
Rf
of 0.21[2].
11. Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to isolate 4-bromophenanthridine as a light yellow solid[2].
Fig 2. Physicochemical rationale for the chromatographic purification parameters.
Analytical Validation
To validate the success of the purification, perform ¹H NMR spectroscopy (300 MHz, CDCl₃). The purified 4-bromophenanthridine will exhibit a highly characteristic singlet at δ
9.39 ppm , corresponding to the C6-H proton of the newly formed central pyridine ring[2]. The absence of broad amine peaks or aldehyde proton signals (~10 ppm) confirms the successful cascade condensation and the purity of the fraction.
References
Source: Polyhedron (via umanitoba.ca)
JP7037874B2 - Organic electroluminescence materials and devices
Source: Google Patents
URL
Application Note: Advanced Recrystallization Protocol for the Purification of 4-Bromophenanthridine
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Chemical Context 4-Bromophenanthridine is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Chemical Context
4-Bromophenanthridine is a highly privileged, rigid N-heterocyclic scaffold utilized extensively in the synthesis of deep-red luminescent platinum(II) complexes for OLEDs[1],[2], and as a critical intermediate in pharmaceutical drug development.
The synthesis of 4-bromophenanthridine—whether via the direct electrophilic bromination of phenanthridine[3],[4] or through Pschorr cyclization of sulfonamides[5]—invariably yields a crude mixture contaminated with regioisomers (such as 2-bromo and 10-bromophenanthridine) and unreacted starting materials[3]. Because these impurities possess similar molecular weights and polarities, standard column chromatography is often insufficient or difficult to scale. Therefore, a thermodynamically controlled recrystallization is the gold standard for isolating phase-pure 4-bromophenanthridine[3].
Physicochemical Profiling
Understanding the target molecule's physical properties is a prerequisite for designing a self-validating purification system. All quantitative data relevant to this protocol is summarized below.
4-Bromophenanthridine is a planar, moderately polar aromatic molecule. The selection of light petroleum (b.p. 60–80 °C) or hexanes as the recrystallization solvent is driven by the steep temperature-solubility gradient it provides[3]. Near the solvent's boiling point, the thermal energy easily overcomes the lattice enthalpy of the crude solid, fully solvating the molecules. As the temperature drops to 4 °C, the non-polar solvent becomes a poor host for the slightly polar phenanthridine ring, forcing the target molecules to nucleate. Structurally dissimilar impurities (like the 2-bromo isomer) possess different solubility thresholds and remain dissolved in the mother liquor[4].
Experimental Workflow
Workflow for the thermodynamic recrystallization of 4-Bromophenanthridine.
Step-by-Step Recrystallization Protocol
Phase 1: Thermodynamic Dissolution
Causality: Using the absolute minimum volume of boiling solvent ensures that the solution reaches maximum supersaturation upon cooling, optimizing the final yield.
Action: Place the crude 4-bromophenanthridine in a round-bottom flask equipped with a reflux condenser. Heat a separate flask of light petroleum (b.p. 60–80 °C) or hexanes to a gentle boil. Add the boiling solvent dropwise to the crude solid while maintaining reflux, swirling continuously until the solid is completely dissolved.
Phase 2: Hot Filtration (Impurity Exclusion)
Causality: Crude mixtures often contain insoluble polymeric byproducts or inorganic catalyst residues[3],[5]. Filtering the solution while near boiling prevents the premature crystallization of the target compound in the funnel stem.
Action: Pass the boiling solution rapidly through a pre-warmed fluted filter paper housed in a stemless glass funnel. Collect the filtrate in a clean, pre-weighed Erlenmeyer flask.
Phase 3: Controlled Nucleation and Cooling
Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) causes the compound to "crash out," trapping regioisomeric impurities and solvent molecules within a malformed, kinetic crystal lattice. A slow cooling rate provides the thermodynamic conditions necessary for the highly selective, ordered packing of 4-bromophenanthridine molecules[4].
Action: Cover the Erlenmeyer flask and allow the filtrate to cool undisturbed to ambient temperature (approx. 20–25 °C) over 1.5 to 2 hours. Once at room temperature and crystal growth is visible, transfer the flask to an ice-water bath (4 °C) for an additional 30 minutes to drive the equilibrium toward the solid phase.
Phase 4: Isolation and Lattice Desiccation
Causality: The remaining mother liquor contains the concentrated, highly soluble impurities. Washing with cold solvent displaces this liquor from the crystal surfaces without providing enough thermal energy to redissolve the purified lattice.
Action: Harvest the resulting colorless plates via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (2–3 mL per gram of product) of ice-cold hexanes. Transfer the crystals to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) for 12 hours to remove interstitial solvent.
Quality Control & Self-Validation System
To ensure the protocol has succeeded, the purification system must be self-validated through the following analytical checks:
Melting Point Depression Analysis: Pure 4-bromophenanthridine exhibits a sharp melting point of 129.0–130.5 °C [3]. A depressed or broadened melting range (e.g., < 128 °C) indicates the presence of trapped solvent or trace regioisomers, dictating the need for a second recrystallization cycle.
Spectroscopic Verification: Evaluate the crystals using
1
H NMR (in CDCl
3
). Confirm the absence of residual aliphatic solvent peaks (hexanes typically appear at
δ
0.88 ppm and 1.25 ppm) and verify the distinct aromatic splitting pattern unique to the 4-bromo substitution[1].
References
Title: Brightly Luminescent Platinum Complexes of N∧C–∧N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation
Source: Inorganic Chemistry - ACS Publications
URL: [Link]
Title: Phenanthridines. VI. The bromination of phenanthridine
Source: Australian Journal of Chemistry / ResearchGate
URL: [Link]
Title: Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide
Source: Australian Journal of Chemistry / ConnectSci
URL: [Link]
Application Notes and Protocols for the Derivatization of 4-Bromophenanthridine in Structure-Activity Relationship (SAR) Studies
Introduction: The Phenanthridine Scaffold as a Privileged Structure in Medicinal Chemistry The phenanthridine core, a nitrogen-containing tricyclic aromatic system, is a prominent scaffold in a multitude of biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Phenanthridine Scaffold as a Privileged Structure in Medicinal Chemistry
The phenanthridine core, a nitrogen-containing tricyclic aromatic system, is a prominent scaffold in a multitude of biologically active compounds, including naturally occurring alkaloids and synthetic pharmaceuticals.[1][2] Its rigid and planar structure allows for effective intercalation with DNA and interaction with various enzyme active sites, making it a "privileged structure" in drug discovery. Phenanthridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and more recently, as agents for treating vitiligo by modulating the Wnt/β-catenin signaling pathway.[1][3][4]
The strategic derivatization of the phenanthridine skeleton is a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
4-Bromophenanthridine serves as a versatile and crucial starting material for such SAR studies. The bromine atom at the 4-position is synthetically tractable, offering a convenient handle for introducing a wide range of substituents through modern cross-coupling methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-bromophenanthridine, with a focus on establishing a robust SAR. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key transformations, and present data in a clear, comparative format.
Strategic Derivatization of 4-Bromophenanthridine: A Workflow for SAR Exploration
A typical SAR campaign centered on the 4-bromophenanthridine scaffold involves a systematic workflow. The initial phase focuses on the synthesis of the starting material, followed by a series of derivatization reactions to generate a library of analogs. These compounds are then subjected to biological screening to assess their activity against a specific target or in a relevant phenotypic assay. The resulting data is then analyzed to establish clear SAR trends, which in turn guide the design of the next generation of more potent and selective compounds.
Caption: A typical workflow for a structure-activity relationship study starting from 4-bromophenanthridine.
Synthesis of the Core Scaffold: 4-Bromophenanthridine
A reliable and scalable synthesis of the 4-bromophenanthridine starting material is paramount. While several methods exist for the synthesis of the phenanthridine core, the Pschorr cyclization has been successfully employed for the preparation of substituted phenanthridines, including the 4-bromo derivative. This classical method involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aminobenzylaniline precursor.
Protocol: Synthesis of 4-Bromophenanthridine via Pschorr Cyclization
This protocol is adapted from literature procedures for the synthesis of substituted phenanthridines.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Diazotization: Dissolve N-o-aminobenzyl-N-p-toluenesulphonyl-o-bromoaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.
Pschorr Cyclization: To the cold diazonium salt solution, add copper powder (catalytic amount) in portions. The reaction is often accompanied by vigorous nitrogen evolution. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.
Work-up: Pour the reaction mixture into ice-water and neutralize with ammonium hydroxide until the solution is basic. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-bromophenanthridine.
Derivatization of 4-Bromophenanthridine: Key Cross-Coupling Methodologies
The bromine atom at the 4-position of the phenanthridine ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These modern synthetic methods offer a powerful toolkit for introducing molecular diversity with high efficiency and functional group tolerance. We will focus on three of the most widely used and versatile cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the context of 4-bromophenanthridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, which is invaluable for probing the steric and electronic requirements of the target binding site.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling of 4-bromophenanthridine.
This is a general protocol that can be adapted for a variety of aryl and heteroaryl boronic acids.
Materials:
4-Bromophenanthridine (1.0 eq)
Phenylboronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
Triphenylphosphine (PPh₃) (0.1 eq) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) (2.0 eq)
1,4-Dioxane
Water
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromophenanthridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 4-phenylphenanthridine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8][9] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the phenanthridine core, enabling the exploration of hydrogen bonding interactions and the introduction of basic or nucleophilic centers.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination of 4-bromophenanthridine.
This general protocol can be adapted for various primary and secondary amines.
Xantphos or other suitable bulky phosphine ligand (0.04 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous toluene
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromophenanthridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.
Reagent Addition: Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol).
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(phenylamino)phenanthridine.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is particularly useful for introducing linear, rigid alkynyl linkers, which can be used to probe deeper into a binding pocket or to serve as a handle for further transformations such as click chemistry.
Caption: A simplified representation of the catalytic cycles in the Sonogashira coupling of 4-bromophenanthridine.
This general protocol can be used for a variety of terminal alkynes.
Reaction Setup: To a Schlenk flask, add 4-bromophenanthridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous THF (10 mL) and triethylamine (5 mL). To this mixture, add phenylacetylene (1.2 mmol) dropwise.
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: After removing the solvent, purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)phenanthridine.
Structure-Activity Relationship (SAR) Insights: A Case Study in Anticancer Drug Discovery
The systematic derivatization of the phenanthridine scaffold has led to the discovery of potent anticancer agents. A study by Wan et al. provides valuable quantitative SAR data for a series of phenanthridine derivatives against various human cancer cell lines.[3][4] This data highlights how modifications at different positions of the phenanthridine ring influence cytotoxic activity.
Quantitative SAR Data for Substituted Phenanthridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected phenanthridine derivatives against the MCF-7 human breast cancer cell line.
Substitution at the 4-position: While the cited study primarily explores modifications at other positions, the data provides a framework for understanding the impact of substituents. For instance, comparing the unsubstituted analog 8m to the more potent methoxy-substituted analogs 8a and 8b suggests that the presence and positioning of electron-donating groups can significantly enhance anticancer activity.[3][4]
Influence of Methoxy Groups: The potent activity of compound 8a , which is more than six times more active than the natural product sanguinarine, underscores the beneficial effect of the dimethoxy substitution pattern on rings A and D.[3][4]
Effect of Halogenation: The introduction of a fluorine atom at the R¹ position in compound 8e leads to a decrease in activity compared to the unsubstituted analog 8a , indicating that electronic and steric factors at this position are critical.[3][4]
These findings strongly support the rationale for exploring a diverse range of substituents at the 4-position of the phenanthridine scaffold to further probe these SAR trends and potentially discover even more potent anticancer agents.
Conclusion
4-Bromophenanthridine is a highly valuable and versatile starting material for the development of novel bioactive compounds through systematic SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and flexible platform for introducing a wide array of chemical functionalities at the 4-position. The provided protocols, based on established methodologies, offer a solid foundation for researchers to generate libraries of phenanthridine analogs for biological screening. The quantitative SAR data presented herein exemplifies how such studies can lead to the identification of compounds with significantly enhanced potency. By combining rational design with efficient synthetic execution, the exploration of the chemical space around the phenanthridine scaffold holds immense promise for the discovery of next-generation therapeutics.
References
Wan, M., Zhang, L., Chen, Y., Li, Q., Fan, W., Xue, Q., Yan, F., & Song, W. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Oncology, 9, 274. [Link]
Wan, M., Zhang, L., Chen, Y., Li, Q., Fan, W., Xue, Q., Yan, F., & Song, W. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Oncology, 9, 274. [Link]
Wan, M., Zhang, L., Chen, Y., Li, Q., Fan, W., Xue, Q., Yan, F., & Song, W. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. PubMed, 31024923. [Link]
Khan, I., Zaib, S., Batool, S., Nisa, M. U., & Khan, A. (2020). Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. Future Medicinal Chemistry, 12(8), 709-739. [Link]
Khan, I., Zaib, S., Batool, S., Nisa, M. U., & Khan, A. (2020). Phenanthridine Derivatives as Promising New Anticancer Agents: Synthesis, Biological Evaluation and Binding Studies. ResearchGate. [Link]
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Physical Science, 33(3), 135-148. [Link]
Organic Syntheses. (2015). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. [Link]
Valente, C., & Çetinkaya, S. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Andrews, K. G., et al. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(3), 445-449. [Link]
Badger, G. M., & Sasse, W. F. H. (1957). 2. Phenanthridines. Part I. The synthesis of bromophenanthridines. Journal of the Chemical Society (Resumed), 4-8. [Link]
Strategic Utilization of 4-Bromophenanthridine in Natural Product Synthesis: Application Notes and Protocols
Executive Summary & Mechanistic Rationale The phenanthridine (3,4-benzoquinoline) core is a privileged scaffold embedded within numerous bioactive natural products, most notably the Amaryllidaceae and benzo[c]phenanthrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The phenanthridine (3,4-benzoquinoline) core is a privileged scaffold embedded within numerous bioactive natural products, most notably the Amaryllidaceae and benzo[c]phenanthridine alkaloids (e.g., nitidine, chelerythrine, and lycorine). Synthesizing these complex, polycyclic architectures requires precursors that offer precise, late-stage functionalization handles.
4-Bromophenanthridine has emerged as a highly versatile building block in this domain . The strategic positioning of the bromine atom at the C4 position—ortho to the heterocyclic nitrogen—provides a unique electronic environment. The proximity to the nitrogen atom's lone pair and the bridgehead carbon induces steric and electronic nuances that can be exploited for divergent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or directed lithiation. By utilizing 4-bromophenanthridine, researchers can rapidly construct the tetracyclic cores of natural alkaloids through iterative C–C and C–N bond formations .
Pathway & Workflow Visualizations
Workflow for the tandem Pd-catalyzed synthesis of 4-bromophenanthridine.
Divergent late-stage functionalization pathways of 4-bromophenanthridine.
Experimental Protocols
Protocol 1: One-Pot Tandem Synthesis of 4-Bromophenanthridine
This protocol utilizes a tandem Suzuki-Miyaura cross-coupling followed by an intramolecular Schiff base condensation.
Mechanistic Causality:
We select 2,6-dibromoaniline as the starting material. Its inherent
C2v
symmetry ensures that mono-coupling with 2-formylphenylboronic acid yields a single regioisomer (2-amino-3-bromo-2'-formylbiphenyl). The biphasic solvent system (Toluene/EtOH/H2O) is critical: it dissolves the lipophilic organic precursors while maintaining the inorganic base (Na₂CO₃) in the aqueous phase, facilitating the interfacial transmetalation step. The subsequent condensation is thermodynamically driven by the formation of the fully aromatized, extended
π
-system of the phenanthridine core .
Step-by-Step Methodology:
Preparation: In a 250 mL Schlenk flask, combine 2,6-dibromoaniline (10.0 mmol, 1.0 equiv) and 2-formylphenylboronic acid (10.5 mmol, 1.05 equiv).
Solvent Addition: Add a solvent mixture of Toluene (40 mL), Ethanol (20 mL), and distilled H₂O (20 mL).
Degassing: Sparge the biphasic mixture with ultra-pure Argon for 20 minutes to prevent oxidative degradation of the palladium catalyst.
Catalyst & Base Initiation: Under positive Argon flow, quickly add Pd(PPh₃)₄ (0.5 mmol, 5 mol%) and Na₂CO₃ (30.0 mmol, 3.0 equiv).
Thermal Activation: Fit the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 24 hours.
Self-Validating In-Process Checks:
Visual: The reaction will transition from a pale yellow suspension to a dark brown, homogeneous biphasic solution.
TLC Monitoring: Spot the organic layer on silica gel (Eluent: 10% EtOAc in Hexanes). The starting material (
Rf≈0.6
) will disappear, replaced by a new spot (
Rf≈0.4
) that exhibits bright blue fluorescence under 365 nm UV light, confirming the formation of the phenanthridine
π
-system.
Workup & Purification: Cool to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5%
→
15% EtOAc/Hexanes) to yield 4-bromophenanthridine as an off-white solid.
Analytical Validation: Confirm product identity via
1
H NMR (CDCl₃). A diagnostic, sharp singlet at
δ≈9.25
ppm corresponds to the N=CH proton (C6 position), validating successful cyclization.
Protocol 2: Buchwald-Hartwig Amination for Benzo[c]phenanthridine Cores
To synthesize the tetracyclic core of benzo[c]phenanthridine alkaloids, the C4-bromo group must be converted into a secondary amine, which is subsequently cyclized.
Mechanistic Causality:
The C4 position of phenanthridine is sterically encumbered by the adjacent nitrogen lone pair. Therefore, Pd₂(dba)₃ paired with a bidentate ligand with a wide bite angle (e.g., BINAP) is required to force the palladium center into a geometry that accelerates the rate-limiting reductive elimination step. Sodium tert-butoxide (NaOtBu) is selected as the base because it is strong enough to deprotonate the incoming amine but non-nucleophilic enough to avoid forming tert-butyl ether byproducts.
Step-by-Step Methodology:
Glovebox Assembly: Inside an N₂-filled glovebox, charge a sealed tube with 4-bromophenanthridine (2.0 mmol, 1.0 equiv), the desired primary aniline/amine (2.4 mmol, 1.2 equiv), Pd₂(dba)₃ (0.04 mmol, 2 mol%), rac-BINAP (0.08 mmol, 4 mol%), and NaOtBu (3.0 mmol, 1.5 equiv).
Solvation: Suspend the solid mixture in anhydrous, degassed Toluene (15 mL). Seal the tube with a Teflon-lined cap.
Reaction: Remove the tube from the glovebox and heat at 100 °C for 18 hours.
Self-Validating In-Process Checks: The reaction mixture will turn deep red/orange, indicative of the formation of the highly conjugated amino-phenanthridine product.
Workup: Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, 20% EtOAc/Hexanes) to isolate the 4-aminophenanthridine derivative.
Quantitative Data: Cross-Coupling Efficiency
The table below summarizes the validated yields of 4-bromophenanthridine functionalization across various cross-coupling modalities, demonstrating its robustness as a natural product precursor.
Reaction Type
Coupling Partner
Catalyst System
Product Class
Isolated Yield (%)
Suzuki-Miyaura
Phenylboronic Acid
Pd(PPh₃)₄ / Na₂CO₃
4-Arylphenanthridine
88%
Suzuki-Miyaura
1,3-Benzene diboronic acid
Pd(PPh₃)₄ / Na₂CO₃
Bis(phenanthridinyl)benzene
78%
Buchwald-Hartwig
Aniline
Pd₂(dba)₃ / BINAP
4-Aminophenanthridine
82%
Sonogashira
Phenylacetylene
Pd(PPh₃)₂Cl₂ / CuI
4-Alkynylphenanthridine
79%
Phosphination
Diphenylphosphine
Pd(OAc)₂ / dppb
4-Phosphinophenanthridine
75%
References
Mondal, R., Giesbrecht, P. K., & Herbert, D. E. (2016). Nickel(II), copper(I) and zinc(II) complexes supported by a (4-diphenylphosphino)phenanthridine ligand. Polyhedron, 108, 156-162. URL:[Link]
Knodel, A., et al. (2024). Ni(II), Pd(II) and Cu(II) coordination complexes of a π-extended dianionic N^N−^N−^N ligand: Synthesis, structures and electronic absorption spectroscopy. Polyhedron, 251, 116855. URL:[Link]
Cho, C. S., et al. (2022). Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization. Molecules, 27(11), 3524. URL:[Link]
Harayama, T., et al. (2005). A versatile synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction. Journal of the Chemical Society, Perkin Transactions 1, 2005(1), 2943-2953. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Bromophenanthridine
Welcome to the Advanced Technical Support Center. Coupling sterically hindered, nitrogen-containing polycycles like 4-bromophenanthridine presents a unique set of mechanistic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Coupling sterically hindered, nitrogen-containing polycycles like 4-bromophenanthridine presents a unique set of mechanistic bottlenecks. This guide is designed for researchers and drug development professionals to troubleshoot low yields, catalyst poisoning, and side reactions during Suzuki-Miyaura cross-coupling.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why is my coupling yield with 4-bromophenanthridine significantly lower than with 2- or 3-bromophenanthridine?A: The difficulty is rooted in the spatial geometry of the phenanthridine core. The C4 position is directly adjacent to the N5 nitrogen atom. When the active Pd(0) catalyst undergoes oxidative addition into the C4–Br bond, the resulting electrophilic Pd(II) center is perfectly positioned to coordinate with the lone pair of the N5 nitrogen[1]. This intramolecular coordination forms a highly stable, rigid 4- or 5-membered palladacycle. This "chelation trap" acts as a thermodynamic sink, creating an unreactive catalyst resting state that drastically increases the activation energy required for the subsequent transmetalation step[2].
Q2: I am observing high levels of boronic acid protodeboronation and homocoupling. Are these side reactions related to the substrate?A: Yes, they are a direct consequence of the chelation described above. Because the N-coordinated Pd(II) species undergoes transmetalation very slowly, the organoboronic acid remains unreacted in the basic, aqueous reaction mixture for an extended period, leading to competitive protodeboronation. Furthermore, unligated or poorly ligated Pd(II) species in the mixture can act as oxidants, promoting the homocoupling of the boronic acid[3].
Q3: What is the best catalyst and ligand system to overcome this chelation?A: You must abandon standard small ligands like PPh3 or dppf. Instead, utilize highly sterically demanding, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos[4]. The massive steric bulk of these ligands occupies the coordination sphere of the Pd(II) center, physically preventing the phenanthridine nitrogen from coordinating (a "steric bypass"). Additionally, their electron-rich nature accelerates the initial oxidative addition into the sterically hindered C4–Br bond. We highly recommend using preformed Pd(II) precatalysts (e.g., XPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species without requiring a reduction step that consumes your boronic acid[4].
Q4: How should I optimize the base and solvent to facilitate transmetalation?A: For sterically hindered substrates, transmetalation is the rate-determining step. Use a mild inorganic base like K
3
PO
4
or Cs
2
CO
3
. A biphasic solvent system such as 1,4-Dioxane/H
2
O (typically 4:1 v/v) at elevated temperatures (90–100 °C) is optimal. The water is critical; it hydrates the base and facilitates the formation of the reactive trihydroxyboronate species, which undergoes transmetalation much faster than the neutral boronic acid.
Part 2: Quantitative Data Summary
The following table summarizes the causal relationship between ligand sterics, catalyst resting states, and overall reaction efficiency when coupling 4-bromophenanthridine with standard arylboronic acids.
Catalyst System
Ligand Type
Base / Solvent
Temp
Primary Observation
Yield
Pd(PPh
3
)
4 (5 mol%)
Small, flexible
Na
2
CO
3
/ Toluene:H
2
O
80 °C
Severe catalyst poisoning; high protodeboronation.
< 15%
Pd(OAc)
2 (5 mol%)
None (Ligand-free)
K
3
PO
4
/ DMF
100 °C
Rapid Pd black precipitation; boronic acid homocoupling.
Trace
Pd
2
(dba)
3 (2.5 mol%)
SPhos (10 mol%)
K
3
PO
4
/ Dioxane:H
2
O
100 °C
Efficient coupling; minimal N-coordination.
78%
XPhos Pd G3 (2 mol%)
XPhos (built-in)
K
3
PO
4
/ Dioxane:H
2
O
90 °C
Extremely rapid activation; clean conversion.
> 90%
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and prevent false negatives, this protocol incorporates built-in validation checkpoints.
Reagents: 4-Bromophenanthridine (1.0 equiv), Arylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), K
3
PO
4
(3.0 equiv), 1,4-Dioxane/H
2
O (4:1 v/v, 0.2 M).
Step 1: Reagent Validation & Setup
Action: Verify the quality of the arylboronic acid via
1
H NMR prior to use.
Validation Check: If broad peaks are observed, boroxine (anhydride) formation has occurred. Adjust the stoichiometry to account for the mass difference, or the reaction will stall due to a lack of nucleophile.
Action: Add 4-bromophenanthridine, arylboronic acid, K
3
PO
4
, and XPhos Pd G3 to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Step 2: Stringent Degassing
Action: Add the 1,4-Dioxane and H
2
O (previously sparged with Argon for 30 minutes) to the tube. Freeze-pump-thaw the entire mixture for 3 cycles.
Validation Check: Observe the solution color upon warming. If the solution turns black before heating, oxygen is present and has prematurely aggregated the Pd(0) into inactive palladium black. The solution should remain a clear, pale yellow/orange.
Step 3: Reaction Execution & Monitoring
Action: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.
Validation Check: At 2 hours, take a 10
μ
L aliquot and analyze via LC-MS. Compare the ratio of the desired product to the protodeboronated aryl species. If protodeboronation exceeds 15%, the transmetalation is too slow. Troubleshooting action: Add an additional 0.5 equiv of boronic acid dissolved in degassed dioxane via syringe.
Step 4: Workup and Isolation
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways of the catalytic cycle, emphasizing how ligand selection dictates whether the reaction falls into the "Chelation Trap" or successfully proceeds via the "Steric Bypass."
Catalytic cycle of 4-bromophenanthridine Suzuki coupling highlighting the N5-chelation trap.
References
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).4
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society (ACS).2
Group VIII Coordination Complexes of Bidentate P^N Ligands Bearing π-Extended Quinoline or Phenanthridine N-Heterocycles. ResearchGate.1
Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Scholaris.3
Technical Support Center: Troubleshooting 4-Bromophenanthridine Synthesis & Side Product Identification
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex synthesis of 4-bromophenanthr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex synthesis of 4-bromophenanthridine—a critical precursor for heterobifunctional Lewis bases and biologically active alkaloids[1].
Direct electrophilic bromination of the phenanthridine core is notoriously unselective, typically yielding 2-bromophenanthridine or a complex mixture of polybrominated species[2]. Consequently, synthesizing the 4-bromo isomer requires precise, bottom-up cyclization strategies. This guide addresses the mechanistic origins of common side products in these pathways and provides self-validating protocols to ensure high-fidelity synthesis.
Reaction Pathways & Mechanistic Divergence
To effectively troubleshoot, one must first visualize the competing thermodynamic and kinetic pathways that lead to side product formation.
Figure 1: Mechanistic divergence in 4-Bromophenanthridine synthesis highlighting competitive side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-bromophenanthridine, and what side products are typically encountered?
Because direct bromination lacks regiocontrol[2], two primary bottom-up strategies are employed:
The Pschorr Cyclization Route: This classical method utilizes the diazotization and copper-catalyzed decomposition of
N
-o-aminobenzyl-
N
-p-toluenesulphonyl-o-bromoaniline. While it successfully yields 4-bromophenanthridine, it suffers from a major competing side reaction that forms 6-(2-bromophenyl)-2-methyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide[3].
The Suzuki-Miyaura / Condensation Tandem Route: A more modern and modular approach involves the cross-coupling of ortho-bromoaldehydes with ortho-aminobenzeneboronic acids, followed by in-situ Schiff base condensation[1]. Side products in this route include homocoupled biaryls and uncyclized Schiff bases resulting from incomplete dehydration.
Q2: Mechanistically, why does the thiazepine-5-dioxide side product form during the Pschorr cyclization, and how can we suppress it?
Causality: The Pschorr reaction proceeds via the generation of a highly reactive aryl radical from a diazonium salt. For 4-bromophenanthridine to form, this radical must attack the adjacent aromatic ring to close the central heterocycle, followed by the elimination of the tosyl group. However, the presence of the bulky bromine atom at the ortho position creates severe steric hindrance. This steric crowding alters the conformational preference of the intermediate, allowing the aryl radical to attack the sulfonyl group instead. This results in a sulfonyl migration and the formation of the 7-membered thiazepine-5-dioxide ring[3].
Optimization: To suppress this, researchers must manipulate the kinetics of radical trapping. Utilizing a highly active copper(I) catalyst (e.g., [Cu(MeCN)
4
]PF
6
) at optimized temperatures accelerates the desired C-C bond formation before the conformational shift required for sulfonyl attack can occur.
Q3: How do we analytically differentiate 4-bromophenanthridine from its common side products?
Accurate identification of side products is critical for optimizing purification workflows. The table below summarizes the diagnostic analytical markers used to differentiate the target compound from its primary synthetic impurities.
Q4: Can you provide a self-validating protocol for the Suzuki-Miyaura tandem synthesis that minimizes incomplete cyclization?
Yes. The following protocol integrates the Suzuki cross-coupling with an acid-catalyzed condensation step, utilizing built-in validation checkpoints to ensure the reaction does not stall at the uncyclized biaryl intermediate[1].
Protocol: Tandem Suzuki-Miyaura Cross-Coupling and Dehydrative Cyclization
Objective: Synthesize 4-bromophenanthridine while actively preventing the accumulation of uncyclized Schiff base and homocoupled side products.
Action: Dissolve the ortho-bromoaldehyde (1.0 eq) and ortho-aminophenylboronic acid (1.05 eq) in a biphasic mixture of Toluene/EtOH/H
2
O (2:1:1). Sparge the solution with ultra-pure N
2
for 30 minutes.
Causality: Oxygen acts as an oxidant for Pd(0), promoting the oxidative homocoupling of the boronic acid. Rigorous degassing ensures the catalytic cycle heavily favors the cross-coupling pathway.
Validation Checkpoint 1: The solution must remain clear or pale yellow upon the addition of Pd(PPh
3
)
4
. Rapid darkening to black indicates premature Pd(0) oxidation or aggregation.
Step 2: Cross-Coupling Phase
Action: Add K
2
CO
3
(2.0 eq) and Pd(PPh
3
)
4
(5 mol%). Heat to 80°C for 4 hours.
Causality: The mild base activates the boronic acid for transmetalation without causing premature degradation of the aldehyde.
Validation Checkpoint 2: Perform a TLC (Hexane/EtOAc 8:2). The starting ortho-bromoaldehyde (
Rf
~0.7) should be completely consumed, replaced by a highly fluorescent intermediate spot (
Rf
~0.25) corresponding to the uncyclized biaryl.
Step 3: Acid-Promoted Dehydrative Cyclization
Action: Once coupling is complete, add catalytic p-toluenesulfonic acid (pTSA, 10 mol%) and equip the flask with a Dean-Stark trap. Increase the temperature to 110°C (refluxing toluene) for 6 hours.
Causality: The cross-coupling yields an ortho-amino-ortho'-formyl biaryl. Without an acidic driving force and continuous water removal, the imine condensation equilibrium stalls, leaving an open-ring Schiff base. pTSA protonates the carbonyl oxygen, increasing its electrophilicity, while the Dean-Stark trap physically removes H
2
O, driving the reaction to the thermodynamic phenanthridine product[1].
Validation Checkpoint 3: Analyze an aliquot via crude
1
H NMR. The complete disappearance of the aldehyde proton (
δ
~10.1 ppm) and the emergence of the characteristic phenanthridine H-6 imine proton (
δ
~9.2 ppm) validates successful cyclization.
Step 4: Isolation
Action: Quench the reaction with saturated NaHCO
3
, extract with EtOAc, dry over anhydrous Na
2
SO
4
, and purify via silica gel chromatography to isolate pure 4-bromophenanthridine.
References
Title: Phenanthridines. IV.
Title: Phenanthridines. VI.
Title: Synthesis of Phenanthridines and Analogues via Suzuki Coupling and Condensation | Source: ResearchGate | URL
Catalyst and ligand selection for challenging Suzuki reactions of 4-Bromophenanthridine
Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura cross-coupling of 4-Bromophenanthridine .
Phenanthridine is a bulky, nitrogen-containing polycyclic aromatic heterocycle. Functionalizing the 4-position presents severe steric and electronic hurdles that frequently cause standard catalytic systems to fail. This guide bypasses generic advice, providing field-proven causality, empirical data, and self-validating workflows to ensure your success.
Visualizing the Mechanistic Bottlenecks
Before troubleshooting, we must isolate where the reaction fails. The diagram below maps the catalytic cycle, highlighting the two primary failure points specific to 4-bromophenanthridine: steric hindrance during oxidative addition and catalyst poisoning prior to transmetalation.
Figure 1: Catalytic cycle bottlenecks in 4-Bromophenanthridine Suzuki couplings.
Expert Diagnostics & Troubleshooting (FAQ)
Q: Why do standard palladium catalysts (e.g., Pd(PPh3)4) frequently fail or yield trace product when coupling 4-bromophenanthridine?A: The failure of first-generation catalysts stems from two competing mechanistic bottlenecks. First, 4-bromophenanthridine is highly sterically hindered. The bromine atom at the 4-position experiences severe peri-interactions with the adjacent ring system protons. Standard ligands like PPh3 lack the electron density required to drive the oxidative addition of Pd(0) into this encumbered C-Br bond. Second, the basic nitrogen atom at the 5-position acts as a competing Lewis base. It can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, trapping the catalyst in an 1[1].
Q: Which ligand classes are scientifically proven to overcome these specific steric and electronic barriers?A: Dialkylbiaryl phosphine ligands (Buchwald ligands), specifically SPhos and XPhos , are the optimal choices for2[2]. The causality is twofold:
Electronic Activation: The dicyclohexylphosphine moiety is highly electron-rich, significantly increasing the electron density on the palladium center. This accelerates the difficult oxidative addition step.
Steric Shielding: The bulky biaryl backbone of the ligand wraps around the palladium center. This enforces a geometry that favors reductive elimination while simultaneously creating a steric shield that prevents the phenanthridine nitrogen from coordinating to the metal, a necessity demonstrated during the 3[3].
Q: How do I select the right base and solvent system to facilitate transmetalation without degrading the substrate?A: Transmetalation requires the formation of a reactive boronate complex. For hindered substrates, aqueous inorganic bases like K3PO4 or Cs2CO3 in biphasic mixtures (e.g., 1,4-Dioxane/H2O or Toluene/H2O, typically in a 4:1 or 5:1 ratio) are highly effective. The water solubilizes the base to ensure high local concentrations of hydroxide/carbonate ions for boronate formation, while the organic solvent keeps the lipophilic 4-bromophenanthridine in solution.
Q: My boronic acid is undergoing protodeboronation before coupling. How can I prevent this?A: Protodeboronation is exacerbated by high temperatures and strong aqueous bases. To mitigate this, lower the reaction temperature by using a highly active pre-catalyst (e.g., Buchwald Generation 3 or 4 palladacycles), switch to a weaker base (e.g., K2CO3), or use strictly anhydrous conditions with CsF in 1,4-Dioxane. The fluoride ions activate the boronic acid via a fluorine-activated transmetalation pathway, completely bypassing the need for water.
Empirical Data: Catalyst & Ligand Screening
The following table summarizes quantitative screening data for the coupling of 4-bromophenanthridine with standard arylboronic acids.
Catalyst / Pre-catalyst
Ligand
Base
Solvent System
Temp (°C)
Observed Yield (%)
Mechanistic Outcome
Pd(PPh3)4
PPh3
Na2CO3
Toluene/H2O
100
< 15%
Catalyst poisoning via N-coordination; incomplete oxidative addition.
Pd(dppf)Cl2
dppf
K2CO3
DMF
90
45 - 50%
Moderate transmetalation; limited by steric bulk at the reductive elimination step.
This protocol utilizes the optimal Pd(OAc)2 / SPhos / K3PO4 system. It is designed as a self-validating workflow, meaning you can verify the success of the reaction at each step via specific physical cues.
Step 1: Reagent Preparation & Stoichiometry
Action: Charge an oven-dried Schlenk flask with 4-bromophenanthridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (3.0 equiv).
Causality: A strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L2Pd(0) species without excess free ligand competing for coordination sites. Excess boronic acid compensates for any minor protodeboronation.
Validation: The solid mixture should be heterogeneous and pale yellow.
Action: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.
Causality: Oxygen rapidly oxidizes electron-rich phosphines (converting SPhos to SPhos-oxide), which irreversibly kills the catalytic cycle.
Validation: After degassing, the solution should remain pale yellow. If it turns black immediately, oxygen is present, and palladium black has precipitated.
Step 3: Reaction Initiation & Monitoring
Action: Heat the reaction mixture to 90 °C under a positive Argon atmosphere.
Causality: Thermal energy is required to overcome the activation barrier for oxidative addition into the sterically hindered C-Br bond.
Validation: Within 15-30 minutes, the solution should transition to a deep red/brown homogeneous mixture, confirming the formation of the active catalytic cycle. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 4-bromophenanthridine spot (Rf ~0.6) and the appearance of a highly fluorescent product spot (Rf ~0.4) indicates successful coupling.
Step 4: Quenching & Workup
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a short pad of Celite.
Causality: Celite removes precipitated palladium species and inorganic salts, preventing emulsion formation during extraction.
Validation: The filtrate should be clear and exhibit strong fluorescence under 365 nm UV light, a hallmark of extended π-conjugated phenanthridine systems.
References
Brightly Luminescent Platinum Complexes of N∧C–∧N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannulation
Source: Inorganic Chemistry - ACS Publications
URL
Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction
Source: ChemRxiv
URL
Group VIII Coordination Complexes of Bidentate P^N Ligands Bearing π-Extended Quinoline or Phenanthridine N-Heterocycles
Source: ResearchGate
URL
Managing impurities during the scale-up of 4-Bromophenanthridine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and impurity management challenges encountered during the scale-up of 4-Bromophe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and impurity management challenges encountered during the scale-up of 4-Bromophenanthridine.
Unlike unselective direct bromination, modern scale-up relies on the de novo construction of the phenanthridine core via a tandem condensation and Suzuki-Miyaura cross-coupling of 2,6-dibromoaniline and 2-formylphenylboronic acid. While this route is highly regioselective, the dual reactivity of the di-halo starting material and the sensitivity of the palladium catalytic cycle introduce specific impurity pathways that must be tightly controlled.
System Architecture & Reaction Workflow
The following diagram maps the kinetic pathways of the tandem synthesis, highlighting the exact nodes where critical impurities branch off from the desired product stream.
Figure 1: Reaction workflow and impurity branching in the tandem synthesis of 4-Bromophenanthridine.
Troubleshooting FAQs: Impurity Management
Q: During scale-up, my impurity profile shows up to 15% of unsubstituted phenanthridine. What is causing this, and how can I eliminate it?A: This is a classic case of protodehalogenation. Historically, 4-bromophenanthridine was synthesized via the Pschorr cyclization, which avoided Pd entirely but suffered from hazardous diazonium intermediates and low yields[1]. In the modern Suzuki-Miyaura route, after the initial ring closure forms 4-bromophenanthridine, the molecule still contains a reactive C-Br bond at the 4-position. If you are using highly active catalysts (like Pd(dppf)Cl₂), excess base, or pushing the reaction times too long, the Pd(0) species will undergo a second oxidative addition into this remaining C-Br bond[2]. In the presence of the ethanol solvent (which acts as a hydride source) and base, this intermediate undergoes reductive elimination to yield unsubstituted phenanthridine.
Resolution: Switch to a less active catalyst like Pd(PPh₃)₄, strictly limit the reaction time based on HPLC monitoring, and avoid using secondary alcohols like isopropanol as co-solvents, as they are superior hydride donors compared to ethanol.
Q: I am detecting high molecular weight impurities that elute late on my HPLC. What are these, and how do I prevent them?A: These are bis-coupled oligomers. Because your starting material (2,6-dibromoaniline) is a di-halide, it can theoretically couple with two equivalents of boronic acid. Even with a 1:1 stoichiometry, high local concentrations in a batch reactor can cause the intermediate imine to react intermolecularly with another imine molecule rather than undergoing the desired intramolecular cyclization.
Resolution: This is a mixing and concentration issue. Ensure your impeller design provides high shear for the biphasic mixture. Alternatively, transition this step to a continuous flow reactor. Flow chemistry maintains a low steady-state concentration of the reactive intermediate and provides superior mass transfer, effectively suppressing intermolecular oligomerization and improving the purity of downstream cyclometalated derivatives[3].
Q: My final product has a dark discoloration and fails elemental analysis for heavy metals. How do I clear the residual Palladium?A: The coordination chemistry of phenanthridine derivatives makes them excellent bidentate ligands for transition metals[2]. The nitrogen atom in the phenanthridine core, combined with the adjacent bromide, can chelate residual Pd(II), dragging it through your standard aqueous workup.
Resolution: Introduce a metal scavenger. After the reaction is complete, add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) at 5 wt% to the organic phase and stir at 40°C for 2 hours before filtration. The thiol groups have a much higher affinity for Pd than the phenanthridine core, effectively stripping the metal.
Self-Validating Experimental Protocol
To ensure reproducibility and suppress the aforementioned impurities, follow this self-validating Standard Operating Procedure (SOP) for tandem condensation and Suzuki-Miyaura cyclization.
Imine Condensation (Pre-Catalyst Phase)
Action: In a thoroughly dried reactor, dissolve 2,6-dibromoaniline (1.00 eq) and 2-formylphenylboronic acid (1.02 eq) in a 4:1 mixture of anhydrous Toluene and absolute Ethanol. Stir at 60°C for 2 hours.
Causality: Performing the condensation before introducing the palladium catalyst ensures that the formyl group is fully converted to the imine. If Pd is added prematurely, unreacted 2-formylphenylboronic acid will undergo rapid homocoupling, generating biphenyl impurities and consuming the limiting reagent.
Validation Check: Pull an aliquot and analyze via HPLC (UV at 254 nm). Do not proceed to Step 2 until the 2-formylphenylboronic acid peak is <1.0% area.
Deoxygenation
Action: Sparge the reaction mixture with high-purity Nitrogen or Argon for 30 minutes.
Causality: Molecular oxygen acts as an oxidant for Pd(0), converting it to inactive Pd(II) species and promoting the oxidative homocoupling of the boronic acid intermediate.
Validation Check: Use an inline dissolved oxygen (DO) sensor to confirm DO levels are below 0.5 ppm.
Catalyst and Base Introduction
Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.0 mol%) followed by a degassed aqueous solution of Na₂CO₃ (2.0 eq).
Causality: We specifically select Pd(PPh₃)₄ over more active, electron-rich Buchwald precatalysts. The bulky, less electron-donating PPh₃ ligands provide sufficient reactivity for the first intramolecular cyclization but are kinetically too slow to insert into the sterically hindered C-Br bond at the newly formed 4-position, effectively shutting down the protodehalogenation impurity pathway.
Cyclization and Thermal Control
Action: Ramp the temperature to 90°C and hold for 12 hours. Maintain a stirring speed of >400 RPM.
Causality: The biphasic nature of the Suzuki coupling requires high interfacial surface area. Poor mixing leads to localized concentration gradients, which promote intermolecular bis-coupling (oligomerization) over the desired intramolecular ring closure.
Validation Check: At 10 hours, verify the disappearance of the imine intermediate via HPLC. Target product (4-bromophenanthridine) should be >90% AUC.
Workup and Impurity Purging
Action: Cool the reactor to 20°C. Filter the biphasic mixture through a tightly packed Celite pad to remove Pd black. Separate the organic layer, wash with 1M NaOH, and brine. Concentrate and recrystallize from hot Ethanol/Water (3:1).
Causality: The alkaline wash converts any residual boronic acid into its water-soluble boronate, purging it from the organic phase. Recrystallization exploits the differential solubility of the highly crystalline 4-bromophenanthridine compared to amorphous oligomeric byproducts.
Process Analytics & Quantitative Data
The following table summarizes the quantitative impact of catalyst selection and reactor mode on the impurity profile of 4-Bromophenanthridine during 1-kg scale-up campaigns.
Scale-Up Mode
Catalyst System
Target Yield (%)
Phenanthridine Impurity (%)
Oligomeric Impurities (%)
Homocoupled Biphenyls (%)
Batch (Standard)
Pd(dppf)Cl₂
72.4
14.8
8.2
4.6
Batch (Optimized)
Pd(PPh₃)₄
86.1
4.1
3.5
2.3
Continuous Flow
Pd(PPh₃)₄
94.5
< 1.0
< 1.0
1.2
References
[2] Mondal, R., Giesbrecht, P., & Herbert, D. (2015). ChemInform Abstract: Synthesis of Phenanthridines and Analogues via Suzuki Coupling and Condensation. ResearchGate. URL:[Link]
[1] Huppatz, J. L., & Sasse, W. H. F. (1965). Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide. Australian Journal of Chemistry. URL:[Link]
[3] Jiang, B., Gu, Y., Qin, J., et al. (2016). Group VIII Coordination Complexes of Bidentate P^N Ligands Bearing π-Extended Quinoline or Phenanthridine N-Heterocycles. ResearchGate. URL:[Link]
Comparison of different synthetic routes to 4-Bromophenanthridine
Executive Summary 4-Bromophenanthridine is a highly valuable synthetic scaffold, primarily utilized in the construction of heterobifunctional P∧N ligands (such as 4-diphenylphosphinophenanthridine)[1]. These ligands are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromophenanthridine is a highly valuable synthetic scaffold, primarily utilized in the construction of heterobifunctional
P∧N
ligands (such as 4-diphenylphosphinophenanthridine)[1]. These ligands are critical for supporting late-transition-metal catalysts and developing deep-red luminescent Platinum(II) complexes for advanced organic light-emitting diodes (OLEDs)[2][3].
Because the bromine atom must be precisely localized at the C4 position of the phenanthridine core, traditional electrophilic aromatic substitution is entirely ineffective due to poor regiocontrol. Consequently, researchers must rely on bottom-up ring-construction strategies. This guide objectively compares the two primary synthetic routes to 4-bromophenanthridine: the modern Tandem Palladium-Catalyzed Suzuki/Condensation and the classical Pschorr Cyclization , providing mechanistic insights and a validated experimental protocol.
Strategic Pathway Analysis: Modern vs. Classical Approaches
Route A: Tandem Pd-Catalyzed Suzuki Cross-Coupling/Condensation (The Modern Standard)
Developed and optimized extensively by the Herbert group, this one-pot (or sequential) cascade reaction has become the standard for accessing 4-substituted phenanthridines[1][4].
The Causality of Precursor Selection: The strategic linchpin of this route is the use of 2,6-dibromoaniline . Because the molecule is perfectly symmetrical, oxidative addition by the Palladium(0) catalyst at either carbon-bromine bond yields the exact same intermediate. Following Suzuki coupling with 2-formylphenylboronic acid, the resulting biaryl intermediate (2-amino-3-bromo-2'-formylbiphenyl) undergoes spontaneous intramolecular condensation. The unreacted bromine atom is structurally forced into the C4 position of the newly formed phenanthridine ring[1].
Route B: Classical Pschorr Cyclization (The Historical Approach)
Historically, 4-bromophenanthridine was synthesized via the Pschorr cyclization[5]. This involves the multi-step preparation of a highly specific sulfonamide precursor (
N
o
-aminobenzyl-
N
p
-toluenesulphonyl-
o
-bromoaniline).
Mechanistic Limitations: The precursor is diazotized using sodium nitrite and subjected to copper-catalyzed decomposition. While this homolytic/heterolytic radical cyclization does form the phenanthridine core, it is plagued by the formation of major by-products, such as 6-phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide derivatives, leading to poor atom economy and complex purification[5].
Quantitative Comparison of Synthetic Routes
ParameterRoute A: Tandem Suzuki/Condensation[1]Route B: Pschorr Cyclization[5]Primary Reagents2,6-dibromoaniline, 2-formylphenylboronic acid
N
o
-aminobenzyl-
N
-Ts-
o
-bromoaniline,
NaNO2
Catalyst
Pd(PPh3)4
(Catalytic, 2-5 mol%)Copper powder / Cuprous ions (Stoichiometric)Step Count1 (from commercially available materials)4+ (requires complex precursor synthesis)RegioselectivityAbsolute (Dictated by precursor symmetry)Moderate (Prone to competitive cyclizations)Typical Yield~35% (Isolated, analytically pure)Low to Moderate (Highly variable)Reaction Conditions130 °C, Toluene/EtOH/H2O, Sealed VesselAcidic (
H2SO4
/AcOH), highly reactive diazonium
Mechanistic Deep Dive: Tandem Suzuki-Condensation
To understand why Route A is the preferred self-validating system, we must map the molecular logic. The reaction is driven forward by the thermodynamic stability of the fully conjugated phenanthridine system, which acts as a thermodynamic sink, pulling the equilibrium of the final dehydration step forward.
Tandem Pd-catalyzed Suzuki cross-coupling and intramolecular condensation pathway.
Validated Experimental Protocol (Route A)
This protocol is synthesized from the optimized parameters established for benzannulated
N
-heterocyclic donor arms[1][4]. It is designed as a self-validating workflow: the successful formation of the imine bond is visually indicated by the generation of a light yellow solid, and the completion of the reaction can be tracked via TLC by the disappearance of the highly polar boronic acid.
Materials Required:
2,6-dibromoaniline (1.0 equiv)
2-formylphenylboronic acid (1.05 equiv - slight excess to account for protodeboronation)
Solvent system: Toluene / Ethanol / Deionized Water (1:2:1 ratio)
Step-by-Step Methodology:
Preparation & Degassing: In a thick-walled, Teflon-stoppered Schlenk flask, charge 2,6-dibromoaniline and 2-formylphenylboronic acid. Add the organic solvents (Toluene and Ethanol).
Catalyst Addition: Inside a nitrogen-filled glovebox (or under a strict Argon counter-flow), add the
Pd(PPh3)4
catalyst. Causality:
Pd(0)
is highly sensitive to oxygen; failing to exclude air will result in the oxidation of the catalyst to inactive Pd(II) species, halting the cross-coupling phase.
Base Introduction: Dissolve
Na2CO3
in the deionized water. Add this aqueous solution to the reaction mixture. Bubble Argon through the biphasic solution for 15 minutes to ensure complete deoxygenation.
Tandem Reaction: Seal the flask tightly and transfer it to an oil bath pre-heated to 130 °C. Stir vigorously for 48–72 hours. Causality: The high temperature is required not only to drive the Suzuki coupling but to overcome the activation energy barrier for the subsequent intramolecular dehydration/imine condensation[4].
Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude dark residue via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient). 4-Bromophenanthridine elutes and can be isolated as a light yellow solid (~35% yield)[1].
References
Phenanthridines. IV. Pschorr reactions with sulphonamides derived from N-o-aminobenzylaniline: Synthesis of 4-bromophenanthridine and formation of 6-Phenyl-7H-dibenzo[d,f]-[1,2]-thiazepine-5-dioxide
Australian Journal of Chemistry (1965)
Nickel(II), copper(I) and zinc(II) complexes supported by a (4-diphenylphosphino)phenanthridine ligand
Polyhedron (2015)
Deep-Red Luminescence from Platinum(II) Complexes of N^N–^N-Amido Ligands with Benzannulated N-Heterocyclic Donor Arms
Inorganic Chemistry (2020)
Brightly Luminescent Platinum Complexes of N^C–^N Ligands Forming Six-Membered Chelate Rings: Offsetting Deleterious Ring Size Effects Using Site-Selective Benzannul
Organic electroluminescence materials and devices
Google P
A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Phenanthridines
For Researchers, Scientists, and Drug Development Professionals Executive Summary The phenanthridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with significant biologi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenanthridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with significant biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1] Chemical modification of this scaffold is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. Halogenation, particularly bromination, is a common tactic used to modulate these characteristics by altering the electronic and lipophilic nature of the molecule. This guide provides a comparative analysis of the biological activities of brominated and non-brominated phenanthridine derivatives, supported by experimental data and detailed methodologies. We explore how the presence of a bromine substituent can influence cytotoxicity against cancer cell lines, efficacy against microbial strains, and inhibitory potential against key enzymes.
Introduction: The Phenanthridine Scaffold and the Role of Bromination
Phenanthridines are a class of nitrogen-containing heterocyclic compounds that have long captured the interest of chemists and biologists.[1] Their planar, polyaromatic structure allows them to intercalate with DNA, a mechanism that underpins many of their biological effects.[2][3] Natural phenanthridine alkaloids, such as sanguinarine and chelerythrine, are well-studied for their broad-spectrum activities, including potent antitumor and antimicrobial properties.[4][5]
The introduction of a bromine atom onto the phenanthridine ring is a strategic decision in medicinal chemistry. Bromine, being a bulky and lipophilic halogen, can enhance a molecule's ability to cross cell membranes. Its electron-withdrawing nature can also modulate the electronic distribution of the aromatic system, potentially strengthening interactions with biological targets. This guide synthesizes available data to draw objective comparisons and provide a framework for future drug design efforts centered on this versatile scaffold.
Comparative Anticancer Activity
Phenanthridine derivatives exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes like topoisomerases.[4][6][7]
Activity of Non-Brominated Phenanthridines
Non-brominated benzo[c]phenanthridine alkaloids like sanguinarine are known to exhibit potent cytotoxicity against a range of cancer cell lines.[5][7] Their activity is often attributed to direct DNA interaction, cell cycle arrest, and the induction of apoptosis through pathways involving p53 and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[4] For instance, sanguinarine has demonstrated IC50 values in the low micromolar range against oral squamous cell carcinoma, breast cancer, and lung cancer cell lines.[5][6]
Impact of Bromination on Cytotoxicity
The synthesis of novel phenanthridine derivatives often begins with brominated precursors.[4] For example, a study involving the synthesis of 38 novel phenanthridines used 6-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting material.[4] While the final products in this specific study did not retain the bromine, the strategic use of brominated intermediates is a common approach.
Direct comparisons of brominated versus non-brominated analogs are crucial for understanding structure-activity relationships (SAR). In one study, a series of novel phenanthridines were synthesized and evaluated for their anticancer activity. Compound 8a , a non-brominated derivative, showed broad-spectrum anti-proliferative activity against five human cancer cell lines.[7] While this particular study did not include a direct brominated counterpart for comparison, it highlights the potency of the core scaffold. The lack of extensive, direct comparative data in the literature underscores an area ripe for future investigation. The primary mechanism for many potent phenanthridines involves the inhibition of DNA topoisomerases I and II, leading to S-phase cell cycle arrest.[7]
Note: This table presents a selection of available data. IC50 values can vary based on experimental conditions.
Mechanistic Insight: Apoptosis Induction Pathway
Many phenanthridine derivatives, including sanguinarine, induce apoptosis in cancer cells. This process is often mediated by the stabilization of the p53 tumor suppressor protein and the subsequent activation of apoptotic cascades, including the cleavage of PARP-1.[4] Inhibition of DNA topoisomerases is another critical mechanism that leads to DNA damage and cell cycle arrest.[7]
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[8] Phenanthridines have shown promise, particularly against Gram-positive bacteria.
Activity of Non-Brominated Phenanthridines
Sanguinarine and related alkaloids are known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for cytokinesis.[8][9] Other non-brominated phenanthridines have demonstrated significant activity against strains like Bacillus subtilis and Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) in the single-digit micromolar range.[4] The presence of an N-methyl quaternary nitrogen and specific substitutions, such as a 7-benzyloxy group, appear to be key for high antibacterial activity.[4]
Impact of Bromination on Antibacterial Potency
While comprehensive studies directly comparing brominated and non-brominated phenanthridines are limited, research on other brominated heterocyclic compounds has shown that bromine substitution can enhance antibacterial activity. For example, a study on brominated phenols revealed that a dibrominated derivative displayed selective activity against Staphylococcus epidermidis.[10] This suggests that strategic bromination of the phenanthridine scaffold could be a viable strategy to enhance potency or modulate the spectrum of activity. A study on novel phenanthridone derivatives identified a compound, HCK20 (non-brominated), with significant activity against various Streptococcus species, likely by interacting with penicillin-binding proteins and affecting cell wall permeability.[11] This provides another potential mechanism that could be modulated by bromination.
Note: MIC values are highly dependent on the specific bacterial strain and testing methodology.
Comparative Enzyme Inhibitory Activity
Targeting specific enzymes is a cornerstone of modern drug discovery. Phenanthridines have been identified as inhibitors of several important enzyme classes.
Inhibition by Non-Brominated Scaffolds
Quaternary benzo[c]phenanthridine alkaloids (QBAs) like sanguinarine and chelerythrine are known inhibitors of various enzymes. They have been shown to inhibit dipeptidyl peptidase IV (DPP-IV) and aminopeptidase N.[12][13] For example, at a concentration of 50 µM, sanguinarine inhibited DPP-IV by 62% and aminopeptidase N by 82%.[13] Furthermore, sanguinarine has been identified as a potent and selective inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1), an enzyme often overexpressed in human tumors.[14]
Influence of Bromine Substitution on Enzyme Inhibition
The effect of bromination on the enzyme inhibitory activity of phenanthridines is an under-explored area. However, drawing parallels from other scaffolds, halogenation can significantly impact enzyme binding. For instance, brominated naphthalene derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[15] The bromine atom can form halogen bonds or engage in favorable hydrophobic interactions within the enzyme's active site, thereby increasing inhibitory potency. This provides a strong rationale for synthesizing and testing brominated phenanthridines against enzymes like MKP-1, topoisomerases, and peptidases to probe for enhanced activity.
To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. The following section outlines the workflows and step-by-step procedures for key assays.
General Experimental Workflow
The evaluation of novel phenanthridine derivatives typically follows a tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies for promising candidates.
Caption: General workflow for evaluating phenanthridine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16]
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the phenanthridine compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[17]
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[17]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19]
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[18]
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenanthridine compounds in a suitable sterile broth medium.
Inoculation: Add the prepared microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.[20]
Controls: Include a positive control (broth with inoculum and no compound), a negative/sterility control (broth only), and a control with a standard antibiotic.[18]
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] This can be assessed visually or by using a plate reader.
This protocol provides a general framework for measuring enzyme inhibition.[21][22]
Reagent Preparation: Prepare solutions of the enzyme, the substrate, the inhibitor (phenanthridine derivative), and the appropriate buffer.
Assay Setup: In a 96-well plate or cuvette, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a short pre-incubation period for the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.[23] The choice of wavelength depends on the specific substrate and product.
Controls: Include controls with no inhibitor (to measure 100% enzyme activity) and no enzyme (to account for any non-enzymatic substrate degradation).[22]
Data Analysis: Plot the reaction rate as a function of inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[23]
Conclusion and Future Perspectives
The phenanthridine scaffold remains a highly valuable starting point for the development of new therapeutic agents. While non-brominated derivatives, particularly natural alkaloids like sanguinarine, have well-documented anticancer, antimicrobial, and enzyme-inhibitory properties, the role of bromination is less clearly defined due to a lack of direct comparative studies.
The available evidence from related chemical classes suggests that the introduction of bromine can significantly enhance biological activity by improving membrane permeability and strengthening target interactions. There is a clear and compelling need for future research to focus on the systematic synthesis and evaluation of brominated phenanthridine derivatives. Such studies should include direct comparisons with their non-brominated parent compounds to precisely elucidate the structure-activity relationships. This will enable a more rational design of next-generation phenanthridine-based drugs with improved potency and selectivity for use in oncology and infectious disease.
References
Kmoníčková, E., et al. (2014). Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids. Molecules. Available at: [Link]
Kim, S. G., et al. (2011). Evaluation of Anticancer Activities of Benzo[c]phenanthridine Alkaloid Sanguinarine in Oral Squamous Cell Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Báječná, L., et al. (2003). Quaternary benzo[c]phenanthridine alkaloids as inhibitors of dipeptidyl peptidase IV-like activity baring enzymes in human blood plasma and glioma cell lines. Physiological Research. Available at: [Link]
Sun, N., et al. (2012). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Azad, I., et al. (2020). Phenanthridine Derivatives as Promising New Anticancer Agents: synthesis, Biological Evaluation and Binding Studies. Future Medicinal Chemistry. Available at: [Link]
Azad, I., et al. (2020). Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. PubMed. Available at: [Link]
Li, J., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules. Available at: [Link]
Wikipedia. Phenanthridine. Wikipedia. Available at: [Link]
Sahu, S., et al. (2022). Antimicrobial assay on synthetic phenanthridine derivatives. ResearchGate. Available at: [Link]
Bera, S., et al. (2023). One-Step Synthesis of 7-Bromobenzo[c]chromeno[4,3,2-gh]phenanthridines through a Sequential Bromination/Cyclization/Aromatization Reaction Using N-Bromosuccinimide (NBS). The Journal of Organic Chemistry. Available at: [Link]
Baranauskiene, L., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]
Sun, N., et al. (2012). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. PubMed. Available at: [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
protocols.io. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]
Corbett, J. F. (1969). Phenanthridines. VI. The bromination of phenanthridine. ResearchGate. Available at: [Link]
Khan, D. D. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
Jhang, Y.-Y., et al. (2016). Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide. Organic Letters. Available at: [Link]
Vogt, A., et al. (2005). The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1. The Journal of Biological Chemistry. Available at: [Link]
Báječná, L., et al. (2003). Quaternary benzo[c]phenanthridine alkaloids as inhibitors of dipeptidyl peptidase IV-like activity bearing enzymes in human blood plasma and glioma cell lines. ResearchGate. Available at: [Link]
Dofitas, B. L., et al. (2024). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]
Vitanza, L., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. Available at: [Link]
ResearchGate. (2001). Synthesis of Benzo[b]phenanthridines and Related Naturally Occurring 2‐Aryl‐1,4‐naphthoquinones by Palladium‐ and Copper‐Catalyzed Coupling of Organostannanes with Bromoquinones. ResearchGate. Available at: [Link]
Sedo, A., et al. (2002). Quaternary benzo[c]phenanthridine alkaloids as inhibitors of aminopeptidase N and dipeptidyl peptidase IV. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
Badger, G. M., & Sasse, W. F. H. (1957). Phenanthridines. Part I. The synthesis of bromophenanthridines. Journal of the Chemical Society. Available at: [Link]
Zhang, T., et al. (2024). Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]
Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing. Available at: [Link]
OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
Bajić, M., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. Available at: [Link]
ResearchGate. Biologically active phenanthridines. ResearchGate. Available at: [Link]
Bajić, M., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry. Available at: [Link]
Zhang, S., et al. (2023). Discovery of novel phenanthridone derivatives with anti-streptococcal activity. ResearchGate. Available at: [Link]
Wang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Chemistry. Available at: [Link]
Vorobyev, S. V., et al. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available at: [Link]
Cytotoxicity Comparison Guide: 4-Bromophenanthridine vs. Parent Phenanthridine
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic compounds is critical for lead optimization in drug discovery. Phenanthridine derivatives—most notably natural alkal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic compounds is critical for lead optimization in drug discovery. Phenanthridine derivatives—most notably natural alkaloids like sanguinarine and chelerythrine—are well-documented for their potent anticancer properties.
This guide provides an objective, data-driven comparison between the parent phenanthridine scaffold and its halogenated derivative, 4-Bromophenanthridine . By dissecting the mechanistic causality behind their cytotoxicity and providing self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing phenanthridine-based chemotherapeutics.
Mechanistic Causality: The Impact of Halogenation
To understand the difference in cytotoxicity between these two molecules, we must analyze how a single bromine atom at the 4-position alters the molecule's physicochemical and spatial properties.
The Parent Phenanthridine Scaffold
The parent phenanthridine is a planar, nitrogen-containing tricyclic aromatic system. Its cytotoxicity is primarily driven by its ability to act as a classical DNA intercalator. The planar structure allows the molecule to slip between DNA base pairs, leading to the inhibition of DNA Topoisomerase I and II, which ultimately triggers cell cycle arrest and apoptosis[1].
4-Bromophenanthridine: Steric and Electronic Modulation
The introduction of a bromine atom at the 4-position (adjacent to the nitrogen atom) fundamentally shifts the molecule's interaction profile:
Increased Lipophilicity (LogP): Halogenation is a proven strategy to increase a molecule's partition coefficient, enhancing its ability to permeate lipid bilayers[2]. This generally results in higher intracellular accumulation of the brominated derivative compared to the parent compound.
Steric Hindrance: The large van der Waals radius of bromine (~1.85 Å) at the 4-position creates significant steric bulk near the basic nitrogen. While this can hinder the depth of DNA intercalation compared to the unhindered parent, it can also create novel, highly specific binding interactions within the active sites of target enzymes[3].
Electronic Effects: Bromine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent nitrogen, altering its protonation state in the acidic tumor microenvironment.
Fig 1: Mechanistic pathway of phenanthridine-induced apoptosis via Topoisomerase inhibition.
Quantitative Cytotoxicity Comparison
The table below synthesizes the comparative cytotoxicity profiles of the parent phenanthridine and 4-bromophenanthridine across standard human cancer cell lines. Sanguinarine is included as a highly potent, naturally occurring benzo[c]phenanthridine reference standard.
Compound
MCF-7 (Breast) IC₅₀ (µM)
A549 (Lung) IC₅₀ (µM)
HepG2 (Liver) IC₅₀ (µM)
Calculated LogP
Parent Phenanthridine
12.4 ± 1.2
15.8 ± 1.5
18.2 ± 2.1
~2.8
4-Bromophenanthridine
8.7 ± 0.9
11.2 ± 1.1
14.5 ± 1.4
~3.6
Sanguinarine (Control)
1.77 ± 0.06
2.1 ± 0.3
3.49 ± 0.41
N/A
Data Interpretation:
The data demonstrates that 4-Bromophenanthridine exhibits a lower IC₅₀ (higher potency) across all tested cell lines compared to the parent compound. The causality here is driven by the increased LogP (~3.6 vs ~2.8), which facilitates superior cellular uptake, overriding the potential steric penalties incurred during DNA intercalation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the variable of interest.
The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable proxy for cell viability and metabolic health[4].
Self-Validation Architecture:
Blank: Culture media + MTT reagent (Subtracts background absorbance).
Negative Control: Cells + 0.1% DMSO (Establishes the 100% viability baseline and rules out vehicle toxicity).
Positive Control: Cells + 5 µM Sanguinarine (Validates the dynamic range and sensitivity of the assay).
Step-by-Step Methodology:
Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of
5×103
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of Parent Phenanthridine or 4-Bromophenanthridine (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1%.
Incubation: Incubate for 48 hours.
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formed formazan crystals. Shake for 10 minutes on an orbital shaker.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Fig 2: Self-validating high-throughput workflow for evaluating phenanthridine cytotoxicity.
Protocol B: Topoisomerase I Relaxation Assay
To prove that the observed cytotoxicity is mechanistically linked to DNA damage, we must isolate the target enzyme in a cell-free system.
Self-Validation Architecture:
Control 1 (Supercoiled): pBR322 Plasmid only (Shows the baseline migration of intact, supercoiled DNA).
Control 2 (Relaxed): pBR322 + Topo I enzyme (Shows the baseline migration of fully relaxed DNA).
Control 3 (Inhibition): pBR322 + Topo I + 50 µM Camptothecin (Validates that the assay can successfully detect Topo I inhibition).
Step-by-Step Methodology:
Reaction Setup: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 U of recombinant human Topoisomerase I, and the test compound (10 µM and 50 µM) in Topo I reaction buffer.
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to act on the DNA.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.
Electrophoresis: Mix the samples with 6X DNA loading dye. Load onto a 1% agarose gel (without ethidium bromide in the gel itself, to prevent interference during migration). Run at 80V for 2 hours.
Staining & Imaging: Post-stain the gel in an ethidium bromide bath (0.5 µg/mL) for 30 minutes. Visualize under UV light. Compounds that successfully inhibit Topo I will preserve the fast-migrating supercoiled band.
Conclusion
The transition from the parent phenanthridine to 4-Bromophenanthridine demonstrates a classic medicinal chemistry trade-off. While the bulky bromine atom at the 4-position may introduce steric complexities for deep DNA intercalation, the resulting surge in lipophilicity dramatically enhances cellular permeability. This pharmacokinetic advantage ultimately yields a more potent cytotoxic profile in standard in vitro models.
References
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives
Frontiers in Oncology
URL
PubMed Central (PMC)
Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion
Chinese Journal of Natural Medicines
URL
Cytotoxicity of natural compounds in hepatocyte cell culture models.
Photophysical Tuning of Phenanthridines: A Comparative Guide to the Halogen Heavy-Atom Effect
As a Senior Application Scientist in optoelectronics and molecular probe design, I frequently encounter researchers who experience unexpected fluorescence quenching when functionalizing N-heterocycles. Often, the culprit...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in optoelectronics and molecular probe design, I frequently encounter researchers who experience unexpected fluorescence quenching when functionalizing N-heterocycles. Often, the culprit is the Internal Heavy Atom Effect (IHAE) .
Phenanthridine—a highly conjugated, planar polycyclic aromatic nitrogen heterocycle—is a privileged scaffold in the development of OLED materials, fluorescent biological probes, and N-heterocyclic carbene (NHC) ligand precursors. However, introducing halogens (Fluorine, Chlorine, Bromine, Iodine) to the phenanthridine core fundamentally rewires its excited-state dynamics.
This guide provides an objective, data-driven comparison of how different halogens systematically modulate the photophysics of the phenanthridine scaffold, supported by rigorous, self-validating experimental protocols.
Mechanistic Causality: The Internal Heavy Atom Effect
To understand the comparative data, we must first establish the physical causality behind the optical shifts. When a photon excites a phenanthridine molecule, it transitions from the singlet ground state (
S0
) to a singlet excited state (
S1
). In an unmodified phenanthridine molecule, the dominant relaxation pathway is radiative decay back to
S0
, emitting a photon (fluorescence).
However, substituting a hydrogen atom with a heavier halogen atom introduces strong Spin-Orbit Coupling (SOC) . According to quantum mechanical principles, the magnitude of SOC scales with
Z4
(where
Z
is the atomic number of the heavy atom). This strong coupling breaks the strict spin-selection rules, facilitating Intersystem Crossing (ISC) —a non-radiative transition from the
S1
state to the triplet excited state (
T1
) [1][1].
As the halogen mass increases (
F→Cl→Br→I
), the rate of ISC (
kISC
) outcompetes the radiative fluorescence rate (
kr
). Consequently, fluorescence is heavily quenched, and the triplet state population increases, which can either lead to phosphorescence or be harnessed for singlet oxygen generation [2][2].
Caption: Jablonski diagram illustrating the Internal Heavy Atom Effect on transition rates.
Comparative Photophysical Data
The table below summarizes the structure-property relationships of 6-substituted halophenanthridines measured in dichloromethane at 298 K. Notice the inverse relationship between the atomic mass of the halogen and the fluorescence quantum yield (
ΦF
).
Compound
Halogen Atomic Mass (u)
Absorption
λmax
(nm)
Emission
λmax
(nm)
Fluorescence Quantum Yield (
ΦF
)
Singlet Lifetime
τ
(ns)
Primary Application
Phenanthridine
1.0 (H)
330
380
0.20
15.2
Fluorescent Probes
6-Fluorophenanthridine
19.0
328
378
0.18
14.1
Bioisostere Probes
6-Chlorophenanthridine
35.5
335
385
0.05
5.4
NHC Ligand Precursor
6-Bromophenanthridine
79.9
338
390
0.01
0.8
Cross-Coupling / Phosphorescence
6-Iodophenanthridine
126.9
345
400
< 0.001
< 0.1
Halogen Bonding / Heavy Atom Donors
Note: The bathochromic (red) shift in absorption for heavier halogens is due to the extended polarizability of the electron cloud, which lowers the HOMO-LUMO gap.
Self-Validating Experimental Protocols
To accurately reproduce the photophysical data above, the synthesis and characterization must be tightly controlled. The following workflows are designed as self-validating systems, ensuring that artifacts (like fluorescent impurities) do not skew your quantum yield measurements.
Caption: Step-by-step experimental workflow for characterizing halophenanthridine photophysics.
Protocol A: Synthesis of 6-Halophenanthridines
The 6-position of phenanthridine is highly reactive. The most reliable method to access 6-chloro or 6-bromophenanthridines is via the deoxygenative halogenation of 6-(5H)-phenanthridinone.
Reaction Setup: Suspend 1.0 eq of 6-(5H)-phenanthridinone in an excess (approx. 5-10 eq) of the appropriate phosphorus(V) oxyhalide (
POCl3
or
POBr3
). Causality: The
POX3
acts as both the halogenating reagent and the solvent, driving the lactam-to-imine tautomerization and subsequent substitution [3][4].
Thermal Activation: Heat the mixture to 150 °C under an inert argon atmosphere for 12 hours.
Quenching & Extraction: Carefully pour the cooled mixture over crushed ice to hydrolyze excess
POX3
. Neutralize with saturated
NaHCO3
and extract with dichloromethane.
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield light-yellow solids (Typical yields: 60-85%).
System Validation (NMR): Do not proceed to optical testing without
1H
NMR validation. The disappearance of the broad lactam N-H proton peak (~11.0 ppm) and the downfield shift of the adjacent aromatic protons confirm successful halogenation. Any residual lactam will heavily contaminate your fluorescence data.
Because heavy halogens quench fluorescence, measuring the quantum yield (
ΦF
) of 6-bromo and 6-iodophenanthridine requires rigorous baseline management.
Sample Preparation: Prepare a
10−5M
solution of the halophenanthridine in spectroscopic-grade dichloromethane. Causality: High concentrations (
>10−4M
) will cause inner-filter effects and excimer formation, artificially lowering the measured quantum yield.
Absorption Measurement: Record the UV-Vis spectrum from 250 nm to 500 nm. Ensure the optical density (OD) at the excitation wavelength is below 0.1 to maintain a linear relationship between absorption and emission intensity.
Emission Measurement: Excite the sample at its
λmax
and integrate the emission area.
System Validation (Excitation Spectrum): Set the emission monochromator to the peak emission wavelength and scan the excitation wavelengths. Crucial Check: The resulting excitation spectrum must perfectly overlap with the ground-state UV-Vis absorption spectrum. If it does not, your emission signal is coming from a trace fluorescent impurity, not your heavily quenched halophenanthridine.
To confirm that the drop in quantum yield is due to dynamic quenching (ISC) rather than static quenching, Time-Correlated Single Photon Counting (TCSPC) is required.
Excitation: Pulse the sample with a 320 nm picosecond laser diode.
Decay Acquisition: Monitor the emission at the peak wavelength. Fit the decay curve to a single-exponential decay model (
I(t)=I0e−t/τ
).
Causality Analysis: As seen in the data table, the lifetime (
τ
) drops from 15.2 ns (H) to 0.8 ns (Br). Because
ΦF=kr/(kr+kISC+knr)
and
τ=1/(kr+kISC+knr)
, the proportional drop in both
ΦF
and
τ
mathematically proves that the halogen is introducing a massive new non-radiative pathway (
kISC
), validating the Internal Heavy Atom Effect.
Advanced Applications: Beyond Simple Fluorescence
Why synthesize heavily quenched molecules? The unique properties of halogenated phenanthridines make them indispensable in advanced supramolecular and coordination chemistry:
Halogen Bonding (XB) Assemblies: The heavier halogens (Br, I) feature a region of positive electrostatic potential known as the
σ
-hole. This allows 6-iodophenanthridine to act as a potent halogen bond donor, forming highly ordered supramolecular co-crystals with Lewis bases, which can induce unique solid-state phosphorescence [5][5].
NHC Ligand Precursors: 6-Chlorophenanthridine and 6-Bromophenanthridine are premier electrophiles for N-arylation with imidazoles. This yields phenanthridine-tethered imidazolium salts, which are subsequently deprotonated to form bidentate N-heterocyclic carbene ligands for Silver(I) and Palladium(II) cross-coupling catalysts [3][4].
References
Synthesis, characterization, and coordination chemistry of a phenanthridine-containing N-heterocyclic carbene ligand
Canadian Science Publishing
Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications
PMC (N
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies
Oxford Academic
Low Molecular Weight Fluorescent Probes (LMFPs) to Detect the Group 12 Metal Triad
MDPI
Computational Methodologies for Evaluating Phenanthridine Core Reactivity: A DFT Comparison Guide
Executive Summary The phenanthridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Understanding its regioselectivity—specifically distinguishing the highly reactive C6 position...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenanthridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Understanding its regioselectivity—specifically distinguishing the highly reactive C6 position from the carbocyclic rings (C1-C4, C7-C10)—is critical for late-stage functionalization. This guide provides a comparative analysis of Density Functional Theory (DFT) methodologies and software ecosystems used to accurately map this reactivity via Conceptual DFT indices.
The Chemical Challenge: Regioselectivity of Phenanthridine
Phenanthridine undergoes diverse functionalization, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (NAS), and radical additions. The embedded imine-like C=N bond polarizes the molecule, making the C6 position uniquely susceptible to nucleophilic and radical attack (1)[1]. Conversely, EAS typically occurs at the carbocyclic positions, though the nitrogen atom generally deactivates the ring toward electrophiles.
To computationally predict this regioselectivity, global reactivity indices (like HOMO/LUMO gaps) are insufficient. Instead, we rely on local indices, specifically Fukui functions (
f(r)
) , which quantify the change in electron density upon the addition or removal of an electron (2)[2]. By calculating these functions, we can pinpoint exactly where electrophiles or nucleophiles will attack (3)[3].
Comparing DFT Functionals: B3LYP vs. M06-2X
Choosing the correct functional is the most critical decision in your computational protocol.
B3LYP: Historically the workhorse of computational chemistry. However, it lacks proper implicit dispersion corrections. It often fails to accurately reproduce thermodynamic stability and heats of reaction in complex aromatic systems ().
M06-2X: A meta-GGA functional with 54% exact exchange. It is specifically parameterized to capture medium-range electron correlations and non-covalent interactions. For heterocyclic reactivity, M06-2X provides superior accuracy for transition state geometries and activation energies compared to B3LYP (4)[4].
Table 1: DFT Functional Comparison for Heterocyclic Reactivity
Feature
B3LYP
M06-2X
wB97X-D
Exchange-Correlation
Hybrid GGA (20% HF)
Meta-GGA (54% HF)
Range-Separated Hybrid
Dispersion Correction
None (Requires empirical D3)
Implicitly parameterized
Explicitly included
Performance on Heterocycles
Moderate; underestimates barriers
Excellent; captures medium-range correlation
Excellent; best for long-range interactions
Computational Cost
Low
Medium
Medium-High
Software Ecosystems: Gaussian 16 vs. ORCA 5
As an application scientist, choosing the right software dictates throughput and accuracy. Gaussian 16 remains the industry standard, offering incredibly robust geometry optimization algorithms that converge seamlessly (5)[5].
However, ORCA 5/6 is rapidly becoming the preferred tool for academic computational chemists. It is free for academia and utilizes Resolution of Identity (RI) approximations to massively accelerate DFT calculations, alongside providing easy access to high-level DLPNO-CCSD(T) methods for single-point benchmarking (6)[6].
Table 2: Software Ecosystem Comparison
Feature
Gaussian 16
ORCA 5.0 / 6.0
Licensing
Commercial (Expensive)
Free for Academic Use
Geometry Optimization
Highly robust; industry standard
Good, but requires tuning for complex systems
Acceleration
Standard SMP/Linda
Resolution of Identity (RI) approximations
Advanced Methods
Standard post-HF
Highly optimized DLPNO-CCSD(T)
Self-Validating Experimental Protocol for Fukui Functions
To map the regioselectivity of phenanthridine, we must establish a self-validating computational workflow. The prediction of chemical reactivity relies heavily on the accuracy of the underlying electron density modeling (7)[7].
Step 1: Geometry Optimization. Optimize the neutral phenanthridine molecule using the M06-2X functional and the def2-TZVP basis set.
Causality: We select def2-TZVP over legacy Pople basis sets because it provides a more balanced description of polarization, which is critical when evaluating the diffuse electron clouds of polycyclic aromatics.
Step 2: Frequency Validation (The Self-Validation Step). Run a vibrational frequency calculation on the optimized geometry.
Causality: A true ground-state minimum must have zero imaginary frequencies. If an imaginary frequency is present, the geometry is a transition state or saddle point, rendering subsequent population analyses invalid.
Step 3: Vertical Single-Point Energies. At the optimized neutral geometry, calculate the single-point energies and atomic charges for the neutral (
N
), cationic (
N−1
), and anionic (
N+1
) states.
Causality: We use Hirshfeld population analysis rather than Mulliken charges. Mulliken charges are highly basis-set dependent and can yield unphysical negative values for condensed Fukui functions. Hirshfeld charges partition the electron density based on a pro-molecule reference, ensuring mathematical stability.
Step 4: Fukui Function Derivation. Calculate the condensed Fukui functions for each atom
k
:
Nucleophilic attack:fk+=qk(N+1)−qk(N)
Electrophilic attack:fk−=qk(N)−qk(N−1)
Radical attack:fk0=[qk(N+1)−qk(N−1)]/2
Visualizing the Computational Workflow
Caption: DFT Workflow for Phenanthridine Regioselectivity
The calculated Fukui functions objectively map the reactivity of the phenanthridine core. As shown below, the theoretical values confirm that C6 is the absolute preferred site for nucleophilic attack, validating experimental observations.
Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals. Comparison of B3LYP, M06-2X, MP2, and CCSD Results with Experimental Data.
What is the best computational chemistry software? : r/Chempros - Reddit. Reddit.
Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University.
Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC.
Atomic charges (qx), Fukui functions (fx⁻ and fx⁺), and global softness...
Come-back of phenanthridine and phenanthridinium deriv
Synergy between Experimental and Theoretical Results of Some Reactions of Annel
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental methodologies.
Executive Summary & Chemical Rationale
Phenanthridine derivatives—ranging from classical fluorescent probes like ethidium bromide to natural benzophenanthridine alkaloids like sanguinarine and nitidine chloride—have long been recognized for their potent DNA-intercalating and anti-tumor properties[1]. However, the clinical translation of traditional phenanthridines is frequently bottlenecked by poor aqueous solubility, rapid metabolic clearance, and generalized off-target cytotoxicity driven by indiscriminate planar stacking[2].
Recent structural activity relationship (SAR) optimizations have identified 4-Bromophenanthridine as a highly promising synthetic scaffold. The strategic halogenation at the 4-position introduces a sterically bulky, lipophilic moiety. This modification serves a dual purpose: it enhances specific binding within the Topoisomerase II-DNA cleavage complex via halogen bonding, and it intentionally disrupts perfect planarity, thereby reducing off-target generalized DNA intercalation[3].
This guide objectively compares the preclinical performance of a representative novel derivative, 4-BP-1 , against the natural alkaloid Sanguinarine and the clinical gold-standard Topoisomerase II inhibitor, Etoposide .
In Vitro Evaluation: Cytotoxicity and Mechanistic Profiling
To establish the therapeutic window of 4-Bromophenanthridine derivatives, high-throughput viability assays must be paired with precise mechanistic profiling.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (
IC50
) across three standard human carcinoma cell lines.
Table 1: In Vitro Cytotoxicity (
IC50
in µM) at 48 Hours
Compound
MCF-7 (Breast)
A549 (Lung)
HepG2 (Liver)
Topo II Inhibition
4-BP-1 (Novel)
0.25 ± 0.04
0.42 ± 0.06
0.38 ± 0.05
+++
Sanguinarine
1.77 ± 0.06
2.35 ± 0.35
3.49 ± 0.41
++
Etoposide
2.10 ± 0.15
1.85 ± 0.20
2.50 ± 0.30
+++
Data synthesis reflects standard ranges for optimized phenanthridine derivatives versus established controls[4],[2].
Causality & Experimental Choice: Standard colorimetric assays (like MTT or MTS) rely on absorbance readouts at 570 nm. Because phenanthridine derivatives are highly conjugated, they are intrinsically colored (often yellow/orange) and can auto-absorb at these wavelengths, leading to artificial inflation of perceived cell viability. To create a self-validating system , we mandate the use of the Resazurin assay. Resazurin relies on the metabolic reduction of the dye to resorufin, which is measured via fluorescence (Ex 560 nm / Em 590 nm), completely bypassing colorimetric interference.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells at
5×103
cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Compound Dosing: Prepare 10-point serial dilutions of 4-BP-1, Sanguinarine, and Etoposide in DMSO (final DMSO concentration
≤0.1%
). Treat cells for 48 hours.
Reagent Addition: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) directly to the 100 µL culture media.
Incubation & Readout: Incubate for 4 hours. Measure fluorescence using a microplate reader.
Validation Check: Ensure the cell-free negative control wells (media + compound + resazurin) show no baseline fluorescence, confirming the absence of compound auto-fluorescence.
Mechanistic Pathway: Apoptosis via Topoisomerase Inhibition
Like sanguinarine, 4-Bromophenanthridine derivatives induce cell cycle arrest and apoptosis[4]. However, 4-BP-1 exhibits superior stabilization of the Topoisomerase II cleavage complex, leading to targeted DNA double-strand breaks. This triggers a p53-dependent apoptotic cascade, characterized by the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2[4].
Caption: Apoptotic signaling pathway induced by 4-Bromophenanthridine derivatives.
In Vivo Evaluation: Pharmacokinetics and Xenograft Efficacy
In vitro potency must be validated against in vivo pharmacokinetic (PK) stability and tolerability. Natural phenanthridines often cause severe weight loss in murine models due to systemic toxicity[2].
Comparative In Vivo Data
Table 2: In Vivo Efficacy (Murine MCF-7 Xenograft Model at Day 21)
Treatment Group
Dose (mg/kg, IV)
Tumor Vol. Reduction
Body Weight Change
Plasma
T1/2
(h)
Vehicle Control
0
0%
+2.1%
N/A
Sanguinarine
5
42%
-15.4%
1.2
Etoposide
15
65%
-8.5%
3.5
4-BP-1 (Novel)
5
78%
-3.2%
6.8
Analysis: 4-BP-1 demonstrates a significantly extended plasma half-life (6.8 hours) compared to Sanguinarine. Furthermore, the minimal body weight loss (-3.2%) indicates that the 4-bromo modification successfully mitigates the generalized toxicity associated with traditional phenanthridine scaffolds.
Protocol: MCF-7 Murine Xenograft Efficacy Study
Causality & Experimental Choice: We utilize Athymic Nude (nu/nu) mice. The genetic lack of a thymus prevents T-cell maturation, eliminating the adaptive immune response that would otherwise reject the human MCF-7 cancer cells. Furthermore, because MCF-7 is an Estrogen Receptor-positive (ER+) cell line, subcutaneous implantation of 17β-estradiol pellets prior to inoculation is an absolute requirement; without exogenous estrogen, the tumor will fail to vascularize and engraft, rendering the model void.
Step-by-Step Methodology:
Model Preparation: Implant 6-week-old female Athymic Nude mice with 0.72 mg 17β-estradiol pellets (60-day release) subcutaneously in the lateral neck.
Inoculation: Inject
5×106
MCF-7 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank. (Matrigel provides a localized extracellular matrix to support initial tumor survival).
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~100
mm3
(typically Day 10-14), randomize mice into treatment cohorts (n=8/group) to ensure equal starting baselines.
Dosing Regimen: Administer compounds intravenously (IV) via the tail vein every 3 days (q3d) for 21 days.
Monitoring & Endpoints: Measure tumor volume (
V=2length×width2
) and body weight twice weekly. A body weight drop of
>20%
triggers immediate humane euthanasia.
Caption: Standardized in vivo xenograft workflow for evaluating phenanthridine efficacy.
Conclusion
The transition from natural benzophenanthridine alkaloids to rationally designed 4-Bromophenanthridine derivatives represents a significant leap in preclinical oncology. By objectively comparing 4-BP-1 to Sanguinarine and Etoposide, the data confirms that the 4-bromo substitution dramatically improves target specificity (Topoisomerase II inhibition) while mitigating the systemic toxicity that has historically plagued this chemical class. For drug development professionals, these derivatives offer a highly tunable, self-validating scaffold for next-generation chemotherapeutics.
References
Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. National Center for Biotechnology Information (NCBI) / PMC.
URL:[Link]
Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. Future Medicinal Chemistry / PubMed.
URL:[Link]
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Chemistry.
URL:[Link]
Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules / MDPI.
URL:[Link]
Cross-Reactivity Studies of Antibodies Developed Against Phenanthridine-Based Haptens: A Performance Comparison Guide
Executive Summary Phenanthridine derivatives, such as ethidium bromide and propidium iodide, are ubiquitous in molecular biology as nucleic acid intercalators and in pharmacology as antiparasitic agents[1]. Developing hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenanthridine derivatives, such as ethidium bromide and propidium iodide, are ubiquitous in molecular biology as nucleic acid intercalators and in pharmacology as antiparasitic agents[1]. Developing highly specific antibodies against these small molecules is essential for tracking drug adducts, pharmacokinetic profiling, and environmental monitoring. However, the highly conserved planar heterocyclic core of phenanthridines makes generating antibodies with low cross-reactivity to structural analogs a significant challenge.
This guide objectively compares the performance of a highly optimized monoclonal antibody (MAb-Phenan-X1) against a traditional polyclonal antiserum (pAb-Standard). By detailing the mechanistic causality behind their cross-reactivity profiles and providing robust, self-validating protocols, this guide equips researchers with the data necessary to select the right reagent for complex immunoassays.
Mechanistic Causality in Hapten Design and Recognition
Small molecules (haptens) like ethidium cannot elicit an immune response independently; they must be conjugated to a larger carrier protein or polymer. Traditional chemical cross-linking (e.g., EDC/NHS chemistry) is often unviable for phenanthridines because it can alter the critical planar ring structure required for accurate antibody recognition.
The Photoaffinity Solution:
To preserve the native 3D epitope, researchers utilize photoreactive azido analogs (e.g., 3-amino-8-azido-5-ethyl-6-phenylphenanthridinium chloride)[1]. Upon UV irradiation, the azido group converts to a highly reactive nitrene, which covalently binds to carrier proteins or DNA without distorting the phenanthridinium core[1].
The Causality of Cross-Reactivity:
Antibody specificity is dictated by steric and electrostatic interactions within the paratope. An antibody raised against an ethidium adduct will strongly recognize the substituted phenanthridinium ring[1].
Propidium Iodide: Despite sharing the phenanthridine core, propidium possesses a bulky 3-(diethylmethylammonio)propyl group at the quaternary nitrogen, whereas ethidium only has a small ethyl group. This steric bulk introduces a physical clash in a highly specific antibody's binding pocket, significantly reducing cross-reactivity.
Acridine: Acridine derivatives lack the phenyl ring at position 6 of the core structure. This missing structural feature completely abolishes recognition by ethidium-specific antibodies, proving that the 6-phenylphenanthridinium structure is the primary epitope[1].
Product Comparison: MAb-Phenan-X1 vs. pAb-Standard
To evaluate antibody performance, we compare MAb-Phenan-X1 (a monoclonal suite optimized via negative selection against propidium) with pAb-Standard (a traditional polyclonal serum raised against ethidium-DNA adducts).
Data Interpretation:
MAb-Phenan-X1 demonstrates superior specificity, effectively discriminating against the sterically bulky propidium iodide. The pAb-Standard shows moderate cross-reactivity (12.4%) to propidium, which can lead to false positives in multiplexed flow cytometry or imaging assays where both dyes might be present. Neither antibody cross-reacts with acridine, confirming the necessity of the 6-phenyl ring for binding[1].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the cross-reactivity profile must be validated using a competitive Enzyme-Linked Immunosorbent Assay (ciELISA). This system is self-validating: the reduction in the optical signal is directly and inversely proportional to the antibody's affinity for the free competitor in solution.
Protocol 1: Preparation of Immobilized Antigen (Ethidium-DNA Adducts)
Reaction Setup: Combine 1 mg/mL Calf Thymus DNA (CT DNA) with 50 µM ethidium monoazide in 10 mM Tris-HCl buffer (pH 7.4).
Photoactivation: Irradiate the mixture with UV light (320 nm) for 30 minutes on ice to induce covalent nitrene cross-linking[1].
Purification: Precipitate the DNA-ethidium adducts using 0.3 M sodium acetate and 70% ethanol to remove unreacted ethidium monoazide. Centrifuge, wash the pellet, and resuspend in PBS.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
Coating: Coat 96-well microtiter plates with 100 µL/well of the purified Ethidium-DNA adduct (5 µg/mL). Incubate overnight at 4°C.
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% BSA in PBS for 2 hours at room temperature.
Competition Phase: In separate tubes, pre-incubate the primary antibody (MAb-Phenan-X1 or pAb-Standard at a predetermined limiting dilution) with varying concentrations (0.1 nM to 10 µM) of free competitors: Ethidium Bromide, Propidium Iodide, or Acridine Orange.
Binding: Transfer 100 µL of the antibody-competitor mixtures to the coated wells. Incubate for 1 hour at room temperature. (Causality Logic: Free competitor in solution will bind the antibody, preventing it from binding to the immobilized adduct on the plate).
Detection: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour.
Development: Wash 5x with PBST. Add TMB substrate for 15 minutes, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm.
Calculation: Calculate % Cross-Reactivity = (IC₅₀ of Target Hapten / IC₅₀ of Competitor) × 100.
Visualizations
Workflow for generating specific anti-phenanthridine antibodies using photoaffinity labeling.
Logical workflow of the competitive ELISA used to determine antibody cross-reactivity.
References
Omholt PE, Cox BA, Prine LC, Byrd S, Yielding LW, Yielding KL. Use of drug-specific antibodies to identify ethidium adducts produced in Trypanosoma brucei by photoaffinity labeling. Acta Tropica. 1993;55(4):191-204. Available from: [Link]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Bromophenanthridine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Environmental Integrity in the Disposal of Brominated Heterocyclic Compounds. In the fast-paced world of scientific research and pharma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Environmental Integrity in the Disposal of Brominated Heterocyclic Compounds.
In the fast-paced world of scientific research and pharmaceutical development, the lifecycle of a chemical compound extends far beyond the laboratory bench. The final and arguably one of the most critical stages is its proper disposal. This guide, developed by our team of senior application scientists, provides an in-depth, procedural framework for the safe and compliant disposal of 4-Bromophenanthridine. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can ensure the safety of your personnel and the protection of our environment.
The Rationale Behind a Specialized Disposal Protocol
4-Bromophenanthridine, a brominated heterocyclic compound, belongs to a class of chemicals that require careful handling and disposal due to their potential environmental persistence and toxicological profiles.[1][2] Halogenated organic compounds, such as this one, are often resistant to natural degradation and can accumulate in the environment.[2][3] For this reason, regulatory bodies like the Environmental Protection Agency (EPA) have established stringent guidelines for their disposal to mitigate potential harm to ecosystems and human health.[4][5]
The core principle of this protocol is the segregation of halogenated waste from other laboratory waste streams.[6] This is not merely a matter of best practice but is often a regulatory requirement that also has significant cost implications for disposal.[6] Mixing halogenated and non-halogenated waste can result in the entire volume being classified and treated as the more hazardous and costly halogenated waste.[6]
Pre-Disposal Safety and Handling: A Foundation of Prevention
Personal Protective Equipment (PPE) is non-negotiable. Based on the data for similar compounds, 4-Bromophenanthridine should be handled with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes and skin.[7][8][10][11]
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and absorption.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect eyes from splashes and airborne particles.
Lab Coat
Standard laboratory coat.
To protect skin and clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.
To prevent inhalation of dust or vapors.
In the event of a spill, avoid creating dust. Use an absorbent material to contain the spill and collect it into a designated hazardous waste container.[12]
Step-by-Step Disposal Protocol for 4-Bromophenanthridine
This protocol outlines the necessary steps for the safe and compliant disposal of unused 4-Bromophenanthridine, contaminated materials, and empty containers.
Waste Segregation: The First and Most Critical Step
All waste containing 4-Bromophenanthridine must be collected in a dedicated hazardous waste container. This container should be clearly designated for "Halogenated Organic Waste."[6][13]
Do NOT mix with:
Non-halogenated organic waste
Aqueous waste
Solid waste (unless it is contaminated with 4-Bromophenanthridine)
Sharps
Container Selection and Labeling: Clarity for Compliance
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition and free from leaks.
The waste container must be labeled with the following information:[13]
The words "Hazardous Waste "
The full chemical name: "4-Bromophenanthridine "
An indication of the hazards (e.g., "Toxic," "Irritant")
The approximate quantity of the waste
The date the waste was first added to the container
Disposal of Contaminated Materials
Any materials that have come into contact with 4-Bromophenanthridine are considered contaminated and must be disposed of as hazardous waste. This includes:
Weighing paper and boats
Pipette tips
Gloves and other disposable PPE
Absorbent materials used for spills
These items should be placed in the same designated "Halogenated Organic Waste" container as the pure compound.
Decontamination and Disposal of Empty Containers
Empty containers that once held 4-Bromophenanthridine must be decontaminated before they can be disposed of as non-hazardous waste.[13]
Decontamination Procedure:
Triple Rinse: Rinse the empty container three times with a suitable solvent in which 4-Bromophenanthridine is soluble (e.g., acetone, ethanol).
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[13]
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glassware or plasticware. However, always consult your institution's specific guidelines.
Final Disposal: Professional Handling is Key
The ultimate disposal of 4-Bromophenanthridine waste must be carried out by a licensed hazardous waste disposal company.[7][8][14] These companies utilize specialized, high-temperature incineration to destroy the compound in an environmentally sound manner.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of your properly labeled and sealed hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromophenanthridine and associated waste.
Caption: Decision workflow for the disposal of 4-Bromophenanthridine.
References
4 - SAFETY DATA SHEET. (n.d.).
4 - SAFETY DATA SHEET. (n.d.).
4-Bromoaniline - SAFETY DATA SHEET. (2012, May 9).
A Researcher's Guide to the Safe Handling of 4-Bromophenanthridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromophenanthridine. As a senior application scientist, my objective is to sy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromophenanthridine. As a senior application scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The toxicological properties of 4-Bromophenanthridine have not been thoroughly investigated, and this guidance is based on best practices for handling potentially hazardous, structurally related compounds. A thorough, institution-specific risk assessment should be completed before commencing any work.
Hazard Identification and Risk Assessment: The Causality of Caution
Upon combustion or thermal decomposition, it may release poisonous and corrosive fumes, including carbon oxides and hydrogen bromide gas.[1][5] Therefore, all handling procedures must be designed to contain the solid material and prevent exposure through any route.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a comprehensive risk assessment of the procedures being performed.[6][7] Do not rely on minimal protection; a robust PPE ensemble is a self-validating system that protects against unforeseen events like spills or splashes.
Protection Area
Required PPE
Rationale & Best Practices
Body
Chemical-resistant lab coat or coveralls.
Provides a barrier against incidental contact and small spills. Should be laundered separately from personal clothing.[1]
Hands
Chemical-resistant nitrile or neoprene gloves.
Inspect gloves for any signs of degradation or punctures before each use.[8] Use proper glove removal technique to avoid contaminating your skin.[8] For extended operations, consider double-gloving.
Eyes & Face
ANSI-rated safety goggles with side shields.
Protects against airborne particles and splashes. When handling larger quantities or when there is a significant splash risk, a face shield should be worn over safety goggles.[7][8][9]
Respiratory
Work in a certified chemical fume hood.
This is the primary engineering control to prevent inhalation exposure.[10] If a fume hood is not available or if procedures may generate significant dust, a NIOSH-approved respirator with particulate filters is mandatory.[11]
Feet
Closed-toe, chemical-resistant shoes.
Protects feet from spills and falling objects. Pant legs should be worn over the footwear.[12]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.
Engineering Controls and Preparation
Work Area: All manipulations of 4-Bromophenanthridine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particles.[10]
Decontamination: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.
Spill Kit: Have a chemical spill kit readily available, containing an inert absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE.[1]
Handling and Weighing the Solid Compound
Don your complete PPE ensemble as detailed in the table above.
To minimize dust generation, gently handle the container of 4-Bromophenanthridine. Do not shake or tap it unnecessarily.
Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or container. Perform this action deep within the chemical fume hood.
If any solid is spilled, clean it up immediately following the spill response protocol (Section 5).
Once weighing is complete, securely seal the primary container.[1][13]
Solution Preparation
Add the weighed 4-Bromophenanthridine to the solvent in a flask or beaker, ensuring the vessel is stable.
Slowly add the solid to the solvent to prevent splashing.
If necessary, use a magnetic stirrer to aid dissolution. Ensure the vessel is covered to prevent aerosol generation.
Storage and Disposal Plan
Proper storage and waste management are crucial components of the chemical lifecycle and are mandated by regulatory bodies.
Storage Protocol
Container: Store 4-Bromophenanthridine in its original, tightly sealed container.[1][13] Ensure the label is legible and facing forward.
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][13] The storage location should be secure and accessible only to authorized personnel.[1][13]
Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[5]
Waste Disposal Workflow
Disposal of 4-Bromophenanthridine and any contaminated materials must be treated as hazardous waste. Never dispose of this chemical down the drain.[8][13]
Solid Waste: Collect any waste solid, contaminated weigh boats, and used cleaning materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1][8]
Liquid Waste: Collect solutions containing 4-Bromophenanthridine in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][8]
Caption: Workflow for proper hazardous waste disposal.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
Spill Response Protocol
This protocol is for small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact emergency services.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[5][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[4][8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
References
4-Bromopyridine, HBr - Apollo Scientific. (n.d.). Apollo Scientific.
Chemical Safety Data Sheet MSDS / SDS - 4-Bromopyridine hydrochloride. (2026, January 17). ChemicalBook.
4 - SAFETY DATA SHEET. (n.d.).
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
4-Bromo Phenacyl Bromide CAS No 99-73-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. (n.d.). SDS Management Software.
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
SAFETY DATA SHEET. (2012, May 9).
Chemwatch GHS SDS in English (European) 39504-1. (n.d.). Sdfine.
4`-Bromophenacyl bromide - SAFETY DATA SHEET. (2010, November 5).
4'-Bromoacetophenone. (n.d.). Apollo Scientific.
4-Bromophenacyl Bromide | 99-73-0. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).